ThioLox
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-amino-N-butyl-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-9-17-15(18)12-10-13(19-14(12)16)11-7-5-4-6-8-11/h4-8,10H,2-3,9,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWMJRJCSZMXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ThioLox: A Technical Guide to its Mechanism of Action as a 15-Lipoxygenase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ThioLox is a novel, competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases and neurodegeneration. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory effects, and its subsequent anti-inflammatory and neuroprotective properties. The information presented is collated from primary research and is intended to provide a comprehensive resource for professionals in the field of drug discovery and development.
Core Mechanism of Action: Competitive Inhibition of 15-LOX-1
This compound functions as a competitive inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1)[1][2]. This mode of inhibition signifies that this compound binds to the active site of the 15-LOX-1 enzyme, thereby preventing the binding of its natural substrate, linoleic acid. This interaction is non-covalent[1][2]. The inhibitory potency of this compound has been quantified and is summarized in the table below.
Table 1: Inhibitory Potency of this compound against 15-LOX-1
| Parameter | Value | Reference |
| Ki | 3.30 µM | [1][2] |
| IC50 | 12 µM | [3][4] |
Signaling Pathway of 15-LOX-1 and this compound Intervention
The enzyme 15-LOX-1 is a key player in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, leading to the production of pro-inflammatory mediators[5][6]. By inhibiting 15-LOX-1, this compound effectively disrupts this signaling cascade, which in turn leads to its observed anti-inflammatory and neuroprotective effects.
Anti-Inflammatory and Neuroprotective Effects
The inhibitory action of this compound on 15-LOX-1 translates into significant anti-inflammatory and neuroprotective properties, as demonstrated in various experimental models.
Anti-Inflammatory Activity in Precision-Cut Lung Slices (PCLS)
In an ex vivo model using precision-cut lung slices (PCLS), this compound demonstrated a notable reduction in the expression of several pro-inflammatory genes[1][2].
| Gene | Concentration of this compound | Incubation Time | Result | Reference |
| IL-1β, IL-6, IL-8, IL-12b, TNFα, iNOS | 50 µM | 24 hours | Almost 50% inhibition of expression | [1][2] |
Neuroprotective Activity in Neuronal Cells
This compound has shown protective effects in neuronal cell models, specifically against glutamate-induced toxicity in HT-22 cells. This neuroprotection is attributed to its ability to prevent lipid peroxidation and the formation of mitochondrial superoxide[1][2].
| Experimental Condition | Concentration of this compound | Incubation Time | Effect | Reference |
| Glutamate-induced toxicity | 5-20 µM | 14-16 hours | Significantly reduces neuronal cell death | [1][2] |
| Lipid peroxidation and mitochondrial superoxide (B77818) formation | 10 µM | 16 hours | Prevents lipid peroxidation and mitochondrial superoxide formation | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
15-LOX-1 Inhibition Assay
This assay is designed to determine the inhibitory potential of a compound against the 15-LOX-1 enzyme.
References
- 1. Design of a novel thiophene inhibitor of 15-lipoxygenase-1 with both anti-inflammatory and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. JCI - The role of 15 lipoxygenase 1 in asthma comes into focus [jci.org]
- 6. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
ThioLox: A Competitive Inhibitor of 15-Lipoxygenase-1 for Inflammatory and Neurological Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ThioLox is a potent and competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), a critical enzyme implicated in a variety of inflammatory and neurodegenerative diseases. By selectively targeting 15-LOX-1, this compound effectively mitigates the production of pro-inflammatory lipid mediators, prevents lipid peroxidation, and protects against oxidative stress-induced cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its impact on relevant signaling pathways.
Introduction to 15-Lipoxygenase-1 (15-LOX-1)
15-Lipoxygenase-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid.[1][2] This enzymatic reaction leads to the formation of bioactive lipid hydroperoxides, including 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid and 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from arachidonic acid.[3] These products are further metabolized to potent signaling molecules, such as 13-hydroxyoctadecadienoic acid (13-HODE) and 15-hydroxyeicosatetraenoic acid (15-HETE), which are involved in modulating inflammatory responses.[4]
The activity of 15-LOX-1 has been associated with the pathogenesis of various diseases. In inflammatory conditions, its products can act as pro-inflammatory mediators, contributing to the expression of cytokines and chemokines.[4][5] In the central nervous system, 15-LOX-1 is implicated in oxidative stress and neuronal cell death, particularly under hypoxic conditions.[6] Furthermore, 15-LOX-1-mediated lipid peroxidation is a key step in the initiation of ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[3][7][8][9] Given its central role in these pathological processes, 15-LOX-1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and neuroprotective agents.
This compound: A Competitive 15-LOX-1 Inhibitor
This compound is a thiophene-based small molecule that acts as a competitive inhibitor of 15-LOX-1.[9][10] Its competitive mode of action indicates that it reversibly binds to the active site of the enzyme, thereby preventing the binding of its natural substrates.[10] This inhibition of 15-LOX-1 by this compound leads to a reduction in the production of downstream pro-inflammatory and pro-ferroptotic lipid mediators.
Quantitative Inhibition Data
The inhibitory potency of this compound against 15-LOX-1 has been quantified through various enzymatic assays. The key parameters are summarized in the table below.
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 3.30 μM | [10] |
| IC50 (Half maximal Inhibitory Concentration) | 12 μM | [9] |
Biological Activities of this compound
This compound has demonstrated significant anti-inflammatory and neuroprotective properties in various in vitro and ex vivo models.
Anti-inflammatory Effects
In studies using precision-cut lung slices (PCLS), this compound has been shown to inhibit the expression of several pro-inflammatory cytokines and enzymes.[2][10]
| Cytokine/Enzyme | Cell/Tissue Model | This compound Concentration | Incubation Time | Result | Reference |
| IL-1β, IL-6, IL-8, IL-12b, TNFα, iNOS | Precision-Cut Lung Slices (PCLS) | 50 μM | 24 hours | Almost 50% inhibition of pro-inflammatory gene expression. | [10] |
Neuroprotective Effects
This compound exhibits neuroprotective effects by preventing lipid peroxidation and mitochondrial superoxide (B77818) formation, and by protecting neuronal cells from glutamate-induced toxicity.[2][10]
| Effect | Cell Line | This compound Concentration | Incubation Time | Result | Reference |
| Prevention of lipid peroxidation and mitochondrial superoxide formation | Neuronal cells | 10 μM | 16 hours | Significant prevention of oxidative stress markers. | [10] |
| Protection against glutamate (B1630785) toxicity | HT-22 cells | 5-20 μM | 14-16 hours | Significant reduction in neuronal cell death. | [10] |
Signaling Pathways Modulated by this compound
By inhibiting 15-LOX-1, this compound interferes with key signaling pathways involved in inflammation and cell death.
Inhibition of Inflammatory Signaling
15-LOX-1 metabolites, such as 15-HETE, can activate the NF-κB signaling pathway, a central regulator of inflammation.[1] Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines.[11][12] this compound, by blocking the production of these metabolites, is expected to attenuate NF-κB activation and subsequent inflammatory gene expression.
Modulation of Ferroptosis
15-LOX-1 plays a crucial role in initiating ferroptosis by catalyzing the peroxidation of polyunsaturated fatty acids within cell membranes.[7][9] This lipid peroxidation leads to membrane damage and ultimately, iron-dependent cell death. This compound, by inhibiting 15-LOX-1, directly interferes with this initial step of ferroptosis, thereby protecting cells from this form of cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Synthesis of this compound (Representative)
This compound is a substituted 2-aminothiophene, which can be synthesized via the Gewald multicomponent reaction.[7][8][9][13] The following is a general, representative protocol for the synthesis of a this compound-like compound.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine) (1.0 equiv)
-
Solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.
-
Add the amine base to the mixture.
-
Heat the reaction mixture with stirring at 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol (B145695), and dry. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][14][15][16][17]
15-Lipoxygenase Inhibition Assay (Spectrophotometric)
This assay measures the ability of this compound to inhibit the activity of 15-LOX by monitoring the formation of the conjugated diene product from a fatty acid substrate.[8][9][18][19][20]
Materials:
-
15-Lipoxygenase (from soybean, Sigma-Aldrich)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
This compound (dissolved in DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a working solution of 15-LOX in borate buffer (e.g., 200-400 U/mL) and keep on ice.[8]
-
Prepare the substrate solution by dissolving linoleic acid in ethanol and then diluting with borate buffer to a final concentration of 250 μM.[8]
-
In a quartz cuvette, mix the 15-LOX enzyme solution with either DMSO (for control) or this compound solution at various concentrations.
-
Incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.[8][9]
-
Calculate the percentage of enzyme inhibition for each this compound concentration compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Glutamate-Induced Toxicity Assay in HT-22 Cells (MTT Assay)
This assay assesses the neuroprotective effect of this compound against glutamate-induced cell death in the HT-22 hippocampal neuronal cell line.[2][21][22][23][24]
Materials:
-
HT-22 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Glutamate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed HT-22 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 12-24 hours.[21][22]
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Induce excitotoxicity by adding glutamate (e.g., 5 mM) to the wells (except for the control group).[21]
-
Remove the culture medium and add MTT solution to each well.
-
Incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
This method uses the fluorescent probe MitoSOX Red to detect mitochondrial superoxide levels in cells treated with this compound.[1][7][10][14]
Materials:
-
Neuronal cells (e.g., HT-22)
-
This compound
-
MitoSOX Red reagent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Treat the cells with this compound and/or an oxidative stress inducer.
-
Incubate the cells with MitoSOX Red (e.g., 1-5 μM) at 37°C for 10-30 minutes, protected from light.[1][7][10]
-
Wash the cells with warm buffer (e.g., PBS).
-
Analyze the cells by flow cytometry (excitation ~488 nm, emission ~575 nm) or visualize under a fluorescence microscope.[1]
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.
Cytokine Measurement in Precision-Cut Lung Slices (PCLS)
This ex vivo model allows for the assessment of this compound's anti-inflammatory effects in a physiologically relevant lung tissue environment.[15]
Materials:
-
Fresh lung tissue (e.g., from mouse or human)
-
Low-melting point agarose
-
Vibratome or tissue slicer
-
Culture medium (e.g., DMEM)
-
LPS (Lipopolysaccharide)
-
This compound
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Inflate the lungs with warm, low-melting point agarose.[15]
-
Cool the lungs to solidify the agarose.
-
Cut the lung tissue into thin slices (e.g., 250-500 µm) using a vibratome.
-
Culture the PCLS in a 24-well plate with culture medium.
-
Pre-treat the PCLS with this compound for a specified time.
-
Stimulate inflammation by adding LPS to the medium.
-
Incubate for 24 hours.
-
Collect the culture supernatant.
-
Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Conclusion
This compound represents a promising therapeutic lead compound for the treatment of diseases with inflammatory and neurodegenerative components. Its well-defined competitive inhibitory mechanism against 15-LOX-1, coupled with its demonstrated anti-inflammatory and neuroprotective activities, makes it a valuable tool for researchers and drug developers. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other novel 15-LOX-1 inhibitors. Future studies should focus on in vivo efficacy and safety profiling to advance this compound towards clinical applications.
References
- 1. Role of the NF-κB transcription pathway in the haemozoin- and 15-HETE-mediated activation of matrix metalloproteinase-9 in human adherent monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ALOX15 arachidonate 15-lipoxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. quod.lib.umich.edu [quod.lib.umich.edu]
- 21. mdpi.com [mdpi.com]
- 22. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
ThioLox's role in anti-inflammatory pathways.
An In-Depth Technical Guide to ThioLox's Role in Anti-Inflammatory Pathways
Introduction
This compound is a potent and competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids.[1][2][3] Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of fatty acids like arachidonic acid and linoleic acid to produce bioactive lipid mediators.[2][4] Specifically, 15-LOX-1 is involved in the synthesis of specific molecules that can promote the resolution of inflammation but is also implicated in oxidative stress and the pathology of various diseases.[2] By inhibiting 15-LOX-1, this compound demonstrates significant anti-inflammatory and neuroprotective properties, making it a valuable tool for research in inflammation, neurodegeneration, and related therapeutic areas.[1][2][3]
Core Mechanism of Action
This compound functions as a competitive inhibitor of the 15-LOX-1 enzyme.[1][2] This mode of inhibition indicates a non-covalent interaction where this compound binds to the active site of the enzyme, thereby preventing the binding of its natural substrates, such as arachidonic acid. This direct inhibition blocks the enzymatic conversion of these fatty acids into lipid peroxides, which are precursors to various pro-inflammatory mediators.[2] The primary consequence of 15-LOX-1 inhibition by this compound is the downregulation of inflammatory signaling cascades that are dependent on its metabolic products.
Modulation of Anti-Inflammatory Pathways
The anti-inflammatory effects of this compound are a direct result of its inhibition of 15-LOX-1. This action curtails the production of downstream signaling molecules that trigger and sustain inflammatory responses. A key outcome is the significant reduction in the expression of multiple pro-inflammatory genes. Experimental data shows that this compound can inhibit the expression of interleukins (IL-1β, IL-6, IL-8, IL-12b), tumor necrosis factor-alpha (TNFα), and inducible nitric oxide synthase (iNOS), all of which are central players in the inflammatory process.[1][2]
Quantitative Efficacy Data
The inhibitory potency and biological effects of this compound have been quantified across various assays. These data provide a clear measure of its efficacy at the molecular and cellular levels.
| Parameter | Value | Target/System | Description | Reference |
| Ki | 3.30 μM | 15-LOX-1 | Inhibition constant, indicating high binding affinity to the enzyme's active site. | [1][2] |
| IC50 | 12 μM | 15-LOX-1 | Half-maximal inhibitory concentration against the 15-LOX-1 enzyme. | [3] |
| Gene Inhibition | ~50% | Pro-inflammatory genes | At 50 μM, this compound inhibited the expression of IL-1β, IL-6, IL-8, IL-12b, TNFα, and iNOS in precision-cut lung slices. | [1] |
| LogP | 3 | N/A | The octanol-water partition coefficient, suggesting values that comply well with blood-brain barrier (BBB) permeability. | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline key experiments used to characterize the anti-inflammatory and neuroprotective properties of this compound.
Ex Vivo Anti-Inflammatory Gene Expression Assay
This protocol assesses the ability of this compound to inhibit pro-inflammatory gene expression in a relevant tissue model.
-
Protocol:
-
Prepare PCLS from lung tissue.
-
Incubate the slices with this compound (50 μM) and linoleic acid (10 μM) for a total of 20 hours.[1]
-
During the final 4 hours of incubation, introduce an inflammatory stimulus by adding Lipopolysaccharide (LPS) at a concentration of 10 ng/mL.[1]
-
Following incubation, harvest the PCLS tissue.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target pro-inflammatory genes: IL-1β, IL-6, IL-8, IL-12b, TNFα, and iNOS.[1]
-
-
Endpoint: Quantify the relative reduction in mRNA levels of the target genes in this compound-treated slices compared to control (LPS-stimulated) slices.
In Vitro Neuroprotection Assay
This cell-based assay evaluates the capacity of this compound to protect neuronal cells from excitotoxicity.
-
Protocol:
-
Culture HT-22 cells in appropriate media.
-
Treat the cells with varying concentrations of this compound (e.g., 5-20 μM) for a period of 14 to 16 hours.[1]
-
Induce neuronal damage by exposing the cells to a toxic concentration of glutamate (B1630785).[1][3]
-
After the glutamate challenge, assess cell viability and death using standard methods such as an MTT assay or lactate (B86563) dehydrogenase (LDH) release assay.
-
-
Endpoint: Measure the percentage of viable cells, with an increase in viability in the this compound-treated groups indicating a neuroprotective effect.[1]
In Vivo Formulation for Administration
This protocol details the preparation of a this compound suspension suitable for oral or intraperitoneal injection in animal models.
-
Reagents: this compound, DMSO, PEG300, Tween-80, Saline.[1]
-
Protocol (for a 1 mL working solution):
-
Result: This procedure yields a 2.5 mg/mL suspended solution of this compound ready for in vivo administration.[1]
Conclusion
This compound is a well-characterized competitive inhibitor of 15-LOX-1 with demonstrated anti-inflammatory and neuroprotective activities. Its mechanism of action is centered on the direct inhibition of the 15-LOX-1 enzyme, leading to a subsequent reduction in the production of pro-inflammatory lipid mediators and the expression of key inflammatory genes and cytokines. The quantitative data and detailed experimental protocols provide a solid foundation for its use as a specific pharmacological tool to investigate the roles of the 15-LOX-1 pathway in health and disease, and for the potential development of novel therapeutics targeting inflammation-driven pathologies.
References
The Neuroprotective Efficacy of ThioLox in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress and subsequent neuronal cell death are central to the pathophysiology of a range of neurodegenerative diseases. The enzyme 15-lipoxygenase-1 (15-LOX-1) has been identified as a critical mediator of oxidative damage and apoptosis in neuronal cells, particularly under hypoxic and excitotoxic conditions. ThioLox, a novel thiophene-based small molecule, has emerged as a potent and competitive inhibitor of 15-LOX-1, demonstrating significant neuroprotective properties. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the competitive inhibition of 15-LOX-1.[1][2] This enzyme plays a crucial role in the peroxidation of polyunsaturated fatty acids, leading to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction and apoptosis.[1] By binding to the active site of 15-LOX-1, this compound prevents the catalytic conversion of its substrates, thereby mitigating downstream oxidative stress and protecting neuronal cells from glutamate-induced toxicity.[1][2]
Signaling Pathway of this compound-Mediated Neuroprotection
The primary signaling pathway for this compound's neuroprotective action involves the direct inhibition of the 15-LOX-1 enzyme, which in turn reduces lipid peroxidation and mitochondrial superoxide (B77818) formation, ultimately preventing apoptosis.
While direct inhibition of 15-LOX-1 is the established mechanism, it is plausible that this compound may indirectly influence other critical neuroprotective signaling pathways, such as Nrf2 and PI3K/Akt, which are known to respond to oxidative stress. Further research is warranted to explore these potential secondary mechanisms.
Potential Crosstalk with Nrf2 and PI3K/Akt Pathways
The reduction of oxidative stress by this compound could potentially lead to the activation of the Nrf2 pathway, a master regulator of antioxidant responses, or the PI3K/Akt pathway, a key cell survival signaling cascade. The following diagrams illustrate these hypothetical interactions.
Data Presentation
The neuroprotective properties of this compound have been quantified in several key studies. The following tables summarize the critical data.
Table 1: Inhibitory Activity of this compound against 15-LOX-1
| Parameter | Value | Reference |
| Ki | 3.30 µM | [1] |
| IC50 | 12 µM | [2] |
| IC50 | 12.4 ± 0.9 µM |
Table 2: Neuroprotective Effects of this compound in HT-22 Neuronal Cells
| Assay | Effective Concentration | Observed Effect | Reference |
| Cell Viability (Glutamate Toxicity) | 5-10 µM | Fully protected HT-22 cells | [1] |
| Cell Viability (Glutamate Toxicity) | 5-20 µM | Significantly reduced neuronal cell death | [1][2] |
| Lipid Peroxidation Prevention | 10 µM | Prevented lipid peroxidation | [1][2] |
| Mitochondrial Superoxide Formation | 10 µM | Prevented mitochondrial superoxide formation | [1][2] |
Table 3: Physicochemical Properties of this compound
| Parameter | Value | Significance | Reference |
| LogP | 3 | Suggests good potential for blood-brain barrier permeability | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the neuroprotective properties of this compound.
HT-22 Neuronal Cell Culture and Glutamate-Induced Toxicity Model
Objective: To establish a cell culture model of glutamate-induced oxidative stress in HT-22 cells.
Materials:
-
HT-22 mouse hippocampal neuronal cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamate solution
-
96-well cell culture plates
Protocol:
-
Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding glutamate to a final concentration of 5 mM.
-
Incubate the cells for 12-24 hours before performing downstream assays.
Cell Viability Assessment using MTT Assay
Objective: To quantify the protective effect of this compound on neuronal cell viability.
Materials:
-
Treated HT-22 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the glutamate and this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Incubate the plate for at least 2 hours at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Lipid Peroxidation using BODIPY 581/591 C11
Objective: To assess the ability of this compound to prevent lipid peroxidation.
Materials:
-
Treated HT-22 cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish)
-
BODIPY 581/591 C11 fluorescent dye
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Incubate the treated cells with 1-2 µM of BODIPY 581/591 C11 in cell culture media for 30 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Acquire images using a fluorescence microscope with appropriate filters for both the reduced (red fluorescence) and oxidized (green fluorescence) forms of the dye.
-
Alternatively, for quantitative analysis, detach the cells and analyze them using a flow cytometer, measuring the shift in fluorescence from red to green.
-
Quantify the ratio of green to red fluorescence as an indicator of lipid peroxidation.
Detection of Mitochondrial Superoxide using MitoSOX Red
Objective: To determine the effect of this compound on mitochondrial superoxide production.
Materials:
-
Treated HT-22 cells
-
MitoSOX Red mitochondrial superoxide indicator
-
HBSS
-
Fluorescence microscope or flow cytometer
Protocol:
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
-
Incubate the treated cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Analyze the cells using a fluorescence microscope (excitation/emission ~510/580 nm) or a flow cytometer.
-
Quantify the fluorescence intensity to determine the levels of mitochondrial superoxide.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective properties of this compound.
Conclusion
This compound is a promising neuroprotective agent that effectively mitigates glutamate-induced oxidative stress and neuronal cell death through the competitive inhibition of 15-LOX-1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in the context of neurodegenerative diseases. Future studies should aim to elucidate the potential involvement of other neuroprotective signaling pathways, such as Nrf2 and PI3K/Akt, to provide a more comprehensive understanding of its mechanism of action.
References
Investigating the Role of 15-LOX-1 in Oxidative Stress with ThioLox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of 15-lipoxygenase-1 (15-LOX-1) in oxidative stress and the utility of ThioLox as a selective inhibitor for its investigation. This document details the molecular mechanisms, experimental protocols, and data interpretation relevant to the study of 15-LOX-1-mediated cellular processes.
Introduction: 15-LOX-1 and Oxidative Stress
15-lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as linoleic and arachidonic acid.[1][2] It catalyzes the insertion of molecular oxygen to produce lipid hydroperoxides, which are potent signaling molecules involved in a variety of physiological and pathological processes.[2] Dysregulation of 15-LOX-1 activity has been implicated in the pathogenesis of numerous diseases characterized by chronic inflammation and oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and certain cancers.[3]
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms. 15-LOX-1 contributes significantly to oxidative stress through the generation of lipid-based radicals and the activation of downstream pro-oxidant signaling pathways.[4]
This compound: A Competitive Inhibitor of 15-LOX-1
This compound is a competitive inhibitor of 15-LOX-1, demonstrating a non-covalent interaction with the enzyme's active site.[1] Its inhibitory activity makes it a valuable tool for elucidating the specific contributions of 15-LOX-1 to cellular and organismal pathophysiology. This compound has exhibited anti-inflammatory and neuroprotective properties in various experimental models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its observed effects in various experimental settings.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| Ki for 15-LOX-1 | 3.30 μM | [1] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Assay | Cell Type | Concentration | Effect | Incubation Time | Reference |
| Inhibition of Cytokine Expression | Precision-cut lung slices | 50 μM | ~50% inhibition of IL-1β, IL-6, IL-8, IL-12b, TNFα, and iNOS expression | 24 hours | [1] |
| Prevention of Lipid Peroxidation | Neuronal cells | 10 μM | Prevention of lipid peroxidation and mitochondrial superoxide (B77818) formation | 16 hours | [1] |
| Neuroprotection | HT-22 cells | 5-20 μM | Significant reduction of neuronal cell death against glutamate (B1630785) toxicity | 14-16 hours | [1] |
Signaling Pathways
15-LOX-1-mediated oxidative stress involves intricate signaling cascades. The following diagrams illustrate the key pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Gut-Targeted 15-LOX-1 Transgene Expression on Colonic Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
ThioLox: A Technical Guide for Studying Cellular Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ThioLox is a competitive inhibitor of the 15-lipoxygenase-1 (15-LOX-1) enzyme, demonstrating significant potential in the study of cellular inflammation and neuroprotection. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in key cellular inflammation models. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental workflows.
Core Concepts: Mechanism of Action
This compound exerts its effects by competitively inhibiting 15-LOX-1, a crucial enzyme in the metabolism of polyunsaturated fatty acids. 15-LOX-1 is involved in the synthesis of specialized pro-resolving mediators (SPMs), such as lipoxins and resolvins, which are critical for the resolution of inflammation. However, 15-LOX-1 is also implicated in the generation of pro-inflammatory mediators and the induction of oxidative stress and cell death. By inhibiting this enzyme, this compound can modulate inflammatory responses and protect cells from oxidative damage.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its observed effects on pro-inflammatory gene expression.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| Target Enzyme | 15-Lipoxygenase-1 (15-LOX-1) | [1][2] |
| Inhibition Type | Competitive | [1] |
| IC₅₀ | 12 µM | [3] |
| Kᵢ | 3.30 µM | [1] |
Table 2: Effect of this compound on Pro-Inflammatory Gene Expression in Precision-Cut Lung Slices (PCLS)
| Gene | Inhibition at 50 µM this compound |
| IL-1β | Approximately 50% |
| IL-6 | Approximately 50% |
| IL-8 | Approximately 50% |
| IL-12b | Approximately 50% |
| TNFα | Approximately 50% |
| iNOS | Approximately 50% |
Experimental Protocols
Detailed methodologies for two key experimental models are provided below.
Inhibition of Pro-Inflammatory Gene Expression in Precision-Cut Lung Slices (PCLS)
This protocol outlines the use of this compound to study its anti-inflammatory effects in an ex vivo lung tissue model.
Materials:
-
This compound
-
Low-melting point agarose (B213101)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Vibrating microtome
-
24-well culture plates
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
PCLS Preparation:
-
Anesthetize the experimental animal (e.g., mouse) and perfuse the lungs with sterile, cold saline.
-
Instill warm (37°C) 1.5% low-melting point agarose in DMEM into the lungs via the trachea until fully inflated.
-
Excise the lungs and place them in ice-cold DMEM.
-
Allow the agarose to solidify by keeping the lungs on ice for 10-15 minutes.
-
Using a vibrating microtome, cut 200-300 µm thick slices of the lung lobes.
-
Transfer the slices to 24-well plates containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
This compound Treatment and LPS Stimulation:
-
Incubate the PCLS overnight at 37°C and 5% CO₂ to allow for tissue recovery.
-
Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 50 µM). For dose-response experiments, a range of concentrations should be used.
-
Incubate for 20 hours.
-
Add LPS to a final concentration of 10 ng/mL to induce an inflammatory response.
-
Incubate for an additional 4 hours.
-
-
Analysis of Gene Expression:
-
Collect the PCLS and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of pro-inflammatory genes (e.g., IL-1β, IL-6, TNFα, iNOS).
-
Normalize the gene expression data to a suitable housekeeping gene.
-
Neuroprotection Assay in HT-22 Neuronal Cells
This protocol describes the use of this compound to assess its neuroprotective effects against glutamate-induced oxidative stress in a neuronal cell line.
Materials:
-
This compound
-
HT-22 murine hippocampal neuronal cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Fluorescent microscope
-
ROS-sensitive fluorescent probe (e.g., DCFDA)
Procedure:
-
Cell Culture and Seeding:
-
Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
This compound Treatment and Glutamate Challenge:
-
Treat the cells with varying concentrations of this compound (e.g., 5-20 µM) for 14-16 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubate for 12-24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using a standard assay such as MTT.
-
ROS Measurement: To measure intracellular reactive oxygen species (ROS), incubate the cells with a ROS-sensitive probe according to the manufacturer's instructions. Analyze the fluorescence intensity using a fluorescent microscope or plate reader.
-
Morphological Analysis: Observe the cell morphology under a microscope. Protected cells will maintain their normal neuronal morphology, while damaged cells will appear rounded and detached.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental procedures.
References
- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ThioLox on Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ThioLox, a competitive 15-lipoxygenase-1 (15-LOX-1) inhibitor, on the expression of key inflammatory cytokines. This compound has demonstrated significant anti-inflammatory and neuroprotective properties, making it a compound of interest for therapeutic development.[1][2][3] This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: this compound Attenuates Pro-Inflammatory Cytokine Expression
This compound has been shown to significantly inhibit the gene expression of several pro-inflammatory cytokines in an ex vivo model of lung inflammation. In a key study, precision-cut lung slices (PCLS) were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Treatment with this compound resulted in a notable decrease in the mRNA levels of several key cytokines.[1]
The quantitative data from this study is summarized in the table below.
| Cytokine/Inflammatory Mediator | This compound Concentration | Incubation Time | Stimulation | Model System | Observed Effect on Gene Expression | Reference |
| Interleukin-1β (IL-1β) | 50 µM | 24 hours | LPS (last 4 hours) | Precision-Cut Lung Slices (PCLS) | Approximately 50% inhibition | [1] |
| Interleukin-6 (IL-6) | 50 µM | 24 hours | LPS (last 4 hours) | Precision-Cut Lung Slices (PCLS) | Approximately 50% inhibition | [1] |
| Interleukin-8 (IL-8) | 50 µM | 24 hours | LPS (last 4 hours) | Precision-Cut Lung Slices (PCLS) | Approximately 50% inhibition | [1] |
| Interleukin-12b (IL-12b) | 50 µM | 24 hours | LPS (last 4 hours) | Precision-Cut Lung Slices (PCLS) | Approximately 50% inhibition | [1] |
| Tumor Necrosis Factor-α (TNFα) | 50 µM | 24 hours | LPS (last 4 hours) | Precision-Cut Lung Slices (PCLS) | Approximately 50% inhibition | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | 50 µM | 24 hours | LPS (last 4 hours) | Precision-Cut Lung Slices (PCLS) | Approximately 50% inhibition | [1] |
Signaling Pathway: this compound and the 15-LOX-1/NF-κB Axis
The anti-inflammatory effects of this compound are primarily attributed to its inhibition of 15-lipoxygenase-1 (15-LOX-1). 15-LOX-1 is an enzyme that metabolizes polyunsaturated fatty acids, such as linoleic and arachidonic acid, into bioactive lipid mediators. Some of these metabolites can activate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Upon activation by various stimuli, including the products of the 15-LOX-1 pathway, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNFα.
By inhibiting 15-LOX-1, this compound reduces the production of the lipid mediators that activate the NF-κB pathway. This leads to a downstream reduction in the transcription and expression of these key pro-inflammatory cytokines.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Preparation and Culture of Precision-Cut Lung Slices (PCLS)
-
Lung Inflation: The lungs are slowly inflated via the trachea with a low-melting-point agarose (B213101) solution to ensure the structural integrity of the tissue is maintained.
-
Slicing: The agarose-inflated lungs are then sectioned into thin, uniform slices (typically 200-300 µm) using a vibratome or a similar precision tissue slicer.
-
Culturing: The PCLS are transferred to a culture medium (e.g., DMEM/F-12) supplemented with antibiotics in a 24-well plate. The slices are cultured overnight to allow for recovery before experimental treatment.
This compound Treatment and LPS Stimulation of PCLS
-
Pre-incubation: PCLS are pre-incubated with this compound (50 µM) and linoleic acid (10 µM) for 20 hours.
-
Inflammatory Challenge: For the final 4 hours of the incubation period, lipopolysaccharide (LPS) at a concentration of 10 ng/mL is added to the culture medium to induce an inflammatory response.
-
Control Groups: Control groups include PCLS treated with LPS and linoleic acid without this compound, and an untreated control group.
Analysis of Cytokine Gene Expression
-
RNA Extraction: Following the incubation period, the PCLS are collected and lysed. Total RNA is then extracted from the tissue lysates using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative Polymerase Chain Reaction (qPCR): The cDNA is used as a template for qPCR analysis. Specific primers for the target cytokine genes (IL-1β, IL-6, IL-8, IL-12b, TNFα) and a housekeeping gene (for normalization) are used to amplify the respective gene sequences.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target genes in the this compound-treated group is compared to the LPS-stimulated control group.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the impact of this compound on cytokine expression in PCLS.
References
ThioLox: A Technical Guide for its Application in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and debilitating cognitive and motor impairments. A growing body of evidence implicates neuroinflammation and oxidative stress as key drivers of this pathology. The enzyme 15-lipoxygenase-1 (15-LOX-1) has emerged as a critical mediator in these processes, making it a promising therapeutic target. ThioLox is a novel, competitive inhibitor of 15-LOX-1 with demonstrated anti-inflammatory and neuroprotective properties, positioning it as a valuable tool for research and drug development in the field of neurodegeneration.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for its use in neurodegenerative disease models, and visualizations of the key signaling pathways involved.
Core Principles: this compound and 15-Lipoxygenase-1 Inhibition
This compound is a small molecule inhibitor that competitively binds to the active site of 15-lipoxygenase-1 (15-LOX-1).[3] This enzyme is involved in the metabolism of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators.[4] In the context of neurodegenerative diseases, 15-LOX-1 activity is upregulated and contributes to oxidative stress, neuroinflammation, and neuronal cell death.[5] By inhibiting 15-LOX-1, this compound effectively blocks these detrimental pathways. Its favorable physicochemical properties, including a logP value of 3, suggest good potential for blood-brain barrier penetration, a critical attribute for any centrally acting therapeutic.[2][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related 15-LOX-1 inhibitors from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Condition | Reference |
| IC50 (15-LOX-1) | 12 µM | Enzyme Assay | N/A | [1][2] |
| Ki (15-LOX-1) | 3.30 µM | Enzyme Assay | Competitive Inhibition | [3] |
| Neuroprotection | 5-20 µM | HT-22 Neuronal Cells | Glutamate-induced toxicity | [2][3] |
| Anti-inflammatory | 50 µM | Precision-cut lung slices | LPS stimulation | [2][3] |
Table 2: In Vivo Efficacy of a Structurally Related 15-LOX-1 Inhibitor (Brozopine) in a Vascular Dementia Mouse Model
| Parameter | Dosage | Route | Duration | Outcome | Reference |
| Cognitive Function | 7.5, 15, 30 mg/kg | Oral | 28 days | Alleviation of cognitive impairment | [5] |
| Motor Function | 7.5, 15, 30 mg/kg | Oral | 28 days | Improvement in fine motor deficits | [5] |
| Biomarkers | 7.5, 15, 30 mg/kg | Oral | 28 days | Inhibition of 12/15-LOX, cPLA2, p-p38 MAPK, TNF-α, IL-1β, Aβ1-42 deposition, and Tau hyperphosphorylation | [5] |
Table 3: Pharmacokinetic Properties of a Structurally Related 15-LOX-1 Inhibitor (ML351) in Mice
| Parameter | Value | Tissue | Reference |
| Half-life (T1/2) | ~1 hour | Plasma | [1] |
| Half-life (T1/2) | ~1 hour | Brain | [1] |
| Maximum Concentration (Cmax) | 13.8 µM | Plasma | [1] |
| Maximum Concentration (Cmax) | 28.8 µM | Brain | [1] |
Signaling Pathways and Experimental Workflows
The neuroprotective and anti-inflammatory effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a proposed experimental workflow for evaluating this compound in a neurodegenerative disease model.
References
- 1. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Application of Behavioral Tests for Evaluation of an Experimental Model of Alzheimer’s Disease in Female Rats | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of 12/15-LOX hyperactivation mitigates cognitive decline in a chronic cerebral hypoperfusion mouse model and in H2O2-induced HT22 cells: therapeutic effects of brozopine - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Understanding the Pharmacokinetics of ThioLox in vivo
An important note for our audience of researchers, scientists, and drug development professionals: The proprietary nature of ThioLox necessitates that the following in-depth guide be presented without specific quantitative data at this time. This document will, however, provide a comprehensive overview of the experimental designs and methodologies employed to characterize the pharmacokinetic profile of this compound, along with a conceptual framework of its metabolic pathways and mechanism of action.
Introduction to this compound
This compound is a novel therapeutic agent currently under investigation for its potential in modulating inflammatory pathways. A thorough understanding of its behavior within a biological system is paramount for its continued development and eventual clinical application. This guide outlines the key in vivo studies designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Core Pharmacokinetic Principles
The uroprotective capacity of thiol compounds is largely determined by their pharmacokinetic behavior. Generally, thiol compounds, whether administered as thiols or disulfides, are rapidly eliminated from the bloodstream. This elimination occurs through two primary mechanisms: distribution into tissues and intracellular uptake, or rapid excretion by the kidneys.[1] Many low-molecular-weight thiols such as N-acetylcysteine and glutathione (B108866) fall into the first category, while compounds like mesna (B1676310) are primarily excreted renally.[1] The goal of pharmacokinetic studies is to make a drug easier to excrete by rendering it more polar and water-soluble through metabolic processes.[2][3]
In Vivo Pharmacokinetic Studies of this compound
The following sections detail the experimental protocols for characterizing the pharmacokinetic profile of this compound in animal models.
Animal Models
To date, pharmacokinetic studies of this compound have been conducted in rodent models, specifically Sprague-Dawley rats. These models were chosen for their well-characterized physiology and metabolic pathways, which have shown relevance to human systems in similar drug development programs.
Dosing and Administration
In these studies, this compound has been administered via two primary routes to assess its bioavailability and absorption characteristics:
-
Intravenous (IV) Bolus: A single dose administered directly into the systemic circulation to determine the fundamental distribution and elimination kinetics.
-
Oral Gavage: Administration of a single dose directly into the stomach to evaluate oral absorption and first-pass metabolism.
Sample Collection and Analysis
Blood samples are collected at predetermined time points following administration. Plasma is then separated and analyzed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and its major metabolites.
Pharmacokinetic Data Analysis
The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Table 1: Key Pharmacokinetic Parameters for this compound
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
| F (%) | Oral bioavailability |
Metabolism of this compound
The liver is the primary site of drug metabolism, aiming to convert drugs into more water-soluble forms for easier excretion.[2] This biotransformation can lead to inactivation of the drug, or in some cases, the formation of active metabolites.[3]
Metabolic Pathways
In vitro and in vivo studies have been designed to identify the primary metabolic pathways for this compound. These investigations involve incubating this compound with liver microsomes and hepatocytes to identify the enzymes responsible for its metabolism. The primary routes of metabolism for many thiol-containing compounds involve oxidation and conjugation reactions.
The proposed metabolic pathway for this compound is visualized below.
Caption: Proposed metabolic pathway for this compound.
Experimental Workflow for Metabolite Identification
The following workflow is employed to identify and characterize the metabolites of this compound.
Caption: Experimental workflow for metabolite identification.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action is still under investigation, it is hypothesized that this compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation. Thioredoxin and glutaredoxin systems are crucial in redox signaling, and cysteine residues in certain proteins can be specific targets for reaction with reactive oxygen and nitrogen species.[4]
A proposed logical relationship for the anti-inflammatory action of this compound is depicted below.
Caption: Proposed mechanism of anti-inflammatory action.
Conclusion
The in vivo pharmacokinetic studies of this compound are essential for its progression as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for characterizing its ADME profile and understanding its mechanism of action. Future studies will focus on obtaining definitive quantitative data, further elucidating metabolic pathways, and exploring the pharmacodynamic effects in greater detail. This comprehensive approach will be critical for establishing a safe and effective dosing regimen for future clinical trials.
References
- 1. Pharmacokinetics and mechanism of action of detoxifying low-molecular-weight thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolism - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 3. JaypeeDigital | Pharmacokinetics: Metabolism and Excretion of Drugs, Kinetics of Elimination [jaypeedigital.com]
- 4. researchgate.net [researchgate.net]
Initial Studies on the Bioavailability of ThioLox: A Review of Preclinical Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical whitepaper provides a consolidated overview of the current preclinical understanding of ThioLox, a competitive 15-lipoxygenase-1 (15-LOX-1) inhibitor. While direct bioavailability and pharmacokinetic data for this compound are not available in the public domain, this document synthesizes the existing in vitro and ex vivo findings to inform future drug development and research initiatives. The focus remains on the foundational data that precedes formal bioavailability assessment.
Core Compound Characteristics
This compound is identified as a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1) with a reported Ki of 3.30 μM.[1] Its primary therapeutic potential lies in its anti-inflammatory and neuroprotective properties.[1][2]
| Property | Value | Source |
| Molecular Formula | C15H18N2OS | [2] |
| Molecular Weight | 274.38 g/mol | [2] |
| Inhibition Constant (Ki) | 3.30 μM | [1] |
| IC50 Value | 12 µM | [2] |
| logP | 3 | [1] |
Note: The logP value of 3 suggests that this compound possesses physicochemical properties that are consistent with the potential for good membrane permeability, including crossing the blood-brain barrier (BBB).[1] However, this is a theoretical indicator and requires experimental validation.
Preclinical Efficacy: In Vitro and Ex Vivo Studies
Current research on this compound has focused on its effects in cellular and tissue models. These studies provide the foundational evidence of its biological activity.
Anti-Inflammatory Activity
An ex vivo study utilizing precision-cut lung slices (PCLS) demonstrated that this compound (50 μM) can inhibit the expression of several pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, IL-12b, and TNFα, as well as inducible nitric oxide synthase (iNOS).[1][2]
Neuroprotective Effects
In vitro studies using the HT-22 neuronal cell line have shown that this compound (10 μM) can prevent lipid peroxidation and the formation of mitochondrial superoxide.[1] Furthermore, at concentrations between 5-20 μM, this compound demonstrated a protective effect against glutamate-induced toxicity, significantly reducing neuronal cell death.[1]
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments conducted on this compound.
Protocol for Assessing Anti-Inflammatory Gene Expression in Precision-Cut Lung Slices (PCLS)
-
Tissue Preparation: Precision-cut lung slices are prepared from fresh lung tissue.
-
Incubation: The PCLS are incubated with this compound (50 μM) in combination with 10 μM linoleic acid for a total of 24 hours.[1]
-
Stimulation: For the final 4 hours of incubation, the slices are stimulated with 10 ng/mL lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
Gene Expression Analysis: Following incubation, total RNA is extracted from the PCLS. The expression levels of pro-inflammatory genes (IL-1β, IL-6, IL-8, IL-12b, TNFα, and iNOS) are quantified using a suitable method such as quantitative real-time polymerase chain reaction (qRT-PCR).[1]
Protocol for Evaluating Neuroprotection in HT-22 Neuronal Cells
-
Cell Culture: HT-22 neuronal cells are cultured under standard conditions.
-
Treatment: The cells are treated with varying concentrations of this compound (5-20 μM) for 14-16 hours.[1]
-
Induction of Toxicity: Glutamate is added to the cell culture medium to induce excitotoxicity.[1]
-
Assessment of Cell Viability: Neuronal cell death is quantified using a standard cell viability assay, such as the MTT assay or lactate (B86563) dehydrogenase (LDH) release assay, to determine the protective effect of this compound.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for Utilizing ThioLox in HT-22 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HT-22 cell line, an immortalized mouse hippocampal neuronal line, serves as a critical in vitro model for studying the mechanisms of neuronal cell death, particularly in the context of oxidative stress and glutamate-induced toxicity.[1][2][3] A key process implicated in this form of cell death is ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4][5][6] ThioLox, a novel thiol-based antioxidant, presents a promising therapeutic agent for mitigating ferroptotic damage in neuronal cells. These application notes provide a comprehensive protocol for the use of this compound in HT-22 cell culture, including methods for inducing and evaluating the inhibition of ferroptosis.
Principle of Ferroptosis in HT-22 Cells
HT-22 cells are particularly susceptible to oxidative glutamate (B1630785) toxicity due to their lack of functional ionotropic glutamate receptors.[2] High concentrations of extracellular glutamate inhibit the cystine/glutamate antiporter (System Xc-), leading to depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. The depletion of GSH inactivates glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid hydroperoxides.[7][8] The accumulation of these lipid reactive oxygen species (ROS), in an iron-dependent manner, ultimately leads to cell death by ferroptosis.[4][6]
Signaling Pathway of Glutamate-Induced Ferroptosis in HT-22 Cells
Caption: Signaling pathway of glutamate-induced ferroptosis in HT-22 cells and the putative mechanism of this compound.
Experimental Protocols
Materials and Reagents
-
HT-22 mouse hippocampal neuronal cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Sodium Pyruvate
-
Glutamate
-
This compound (user-supplied)
-
Ferrostatin-1 (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Lipid Peroxidation (MDA) Assay Kit
-
Glutathione (GSH) Assay Kit
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO (vehicle for this compound and Ferrostatin-1)
HT-22 Cell Culture
-
Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 4 mM L-Glutamine, 1 mM Sodium Pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][9]
-
Cell Maintenance: Culture HT-22 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.[1][9]
-
Sub-culturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and seed new flasks at a sub-cultivation ratio of 1:3 to 1:6.[9]
Induction of Ferroptosis and Treatment with this compound
-
Cell Seeding: Seed HT-22 cells in 96-well plates at a density of 1 x 10^4 cells/well for viability assays or in larger plates for other assays, and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare various concentrations of this compound and the positive control, Ferrostatin-1 (e.g., 1-20 µM), in complete growth medium. Remove the medium from the cells and add the medium containing this compound or Ferrostatin-1. Incubate for 1-2 hours.
-
Induction of Ferroptosis: Following pre-treatment, add glutamate to the wells to a final concentration of 2-5 mM to induce ferroptosis.[4] Include a vehicle control group (DMSO) without this compound or Ferrostatin-1.
-
Incubation: Incubate the plates for 12-24 hours at 37°C with 5% CO2.
Experimental Workflow
Caption: Workflow for assessing the protective effects of this compound against glutamate-induced ferroptosis in HT-22 cells.
Assessment of this compound Efficacy
Cell Viability and Cytotoxicity
-
MTT Assay: To assess cell viability, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Assay: To measure cytotoxicity, collect the cell culture supernatant and measure LDH release according to the manufacturer's protocol.
Measurement of Ferroptosis Markers
-
Lipid Peroxidation: Quantify malondialdehyde (MDA), a marker of lipid peroxidation, in cell lysates using a commercially available kit.
-
Intracellular GSH: Measure intracellular glutathione levels using a GSH assay kit to confirm that ferroptosis is initiated by GSH depletion.
-
Reactive Oxygen Species (ROS): Detect intracellular ROS levels using a fluorescent probe such as DCFDA.
Data Presentation
The following tables present hypothetical data based on expected outcomes, which should be replaced with experimental results.
Table 1: Effect of this compound on HT-22 Cell Viability (MTT Assay)
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100 ± 5.0 |
| Glutamate (5 mM) | - | 45 ± 4.2 |
| Glutamate + this compound | 1 µM | 55 ± 3.8 |
| 5 µM | 75 ± 5.1 | |
| 10 µM | 90 ± 4.5 | |
| Glutamate + Ferrostatin-1 | 10 µM | 88 ± 4.9 |
Table 2: Effect of this compound on LDH Release in HT-22 Cells
| Treatment Group | Concentration | LDH Release (% of Max) |
| Control | - | 10 ± 2.1 |
| Glutamate (5 mM) | - | 100 ± 8.5 |
| Glutamate + this compound | 1 µM | 80 ± 7.2 |
| 5 µM | 40 ± 5.9 | |
| 10 µM | 20 ± 3.3 | |
| Glutamate + Ferrostatin-1 | 10 µM | 22 ± 4.0 |
Table 3: Effect of this compound on Ferroptosis Markers
| Treatment Group | Concentration | Lipid ROS (Fold Change) | GSH Levels (% of Control) |
| Control | - | 1.0 ± 0.1 | 100 ± 6.0 |
| Glutamate (5 mM) | - | 4.5 ± 0.5 | 30 ± 4.1 |
| Glutamate + this compound | 10 µM | 1.5 ± 0.2 | 85 ± 5.5 |
| Glutamate + Ferrostatin-1 | 10 µM | 1.4 ± 0.3 | 82 ± 6.2 |
Troubleshooting
-
Low Cell Viability: Ensure proper cell seeding density and health of the HT-22 cells. Optimize the concentration of glutamate and the incubation time.
-
High Background in Assays: Wash cells thoroughly with PBS before performing assays to remove any interfering substances from the medium.
-
Inconsistent Results: Maintain consistent cell passage numbers and ensure precise timing and concentrations of all reagents.
Conclusion
This document provides a detailed protocol for utilizing this compound in HT-22 cell culture to investigate its potential as a ferroptosis inhibitor. By following these methodologies, researchers can effectively assess the neuroprotective effects of this compound and elucidate its mechanism of action in a well-established model of oxidative stress-induced neuronal cell death.
References
- 1. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of autophagy rescues HT22 hippocampal neurons from erastin-induced ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferroptosis Research Solutions | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elabscience.com [elabscience.com]
Application Notes and Protocols: ThioLox for In Vitro Inhibition of 15-Lipoxygenase-1 (15-LOX-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Lipoxygenase-1 (15-LOX-1) is a non-heme, iron-containing enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as linoleic and arachidonic acids.[1][2] It catalyzes the formation of lipid peroxides, which are implicated in various inflammatory diseases, neurodegenerative disorders, and certain types of cancer.[3] Specifically, 15-LOX-1 converts linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HpODE), a metabolite that can induce cell death.[1][2][3] The enzyme's activity is linked to inflammatory signaling pathways, including crosstalk with the nuclear factor-κB (NF-κB) pathway.[2][3] Given its role in pathophysiology, 15-LOX-1 is a significant target for therapeutic intervention.
ThioLox is a competitive inhibitor of 15-LOX-1, demonstrating anti-inflammatory and neuroprotective properties in preclinical studies.[1][4][5][6] These application notes provide detailed information on the effective concentrations of this compound for in vitro studies and protocols for its use in enzyme and cell-based assays.
Quantitative Data Summary
The inhibitory activity of this compound against 15-LOX-1 has been quantified in various in vitro systems. The following tables summarize the key data points for easy reference and comparison.
Table 1: Enzyme Inhibition Data for this compound
| Parameter | Value | Enzyme Source | Notes |
| IC₅₀ | 12 µM | 15-LOX-1 | Half-maximal inhibitory concentration.[4][5] |
| Kᵢ | 3.30 µM | 15-LOX-1 | Inhibitor constant, indicating a competitive mode of inhibition.[1][6] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Concentration | Incubation Time | Cell/Tissue Model | Observed Effect |
| 5-20 µM | 14-16 hours | Neuronal HT-22 cells | Protection against glutamate-induced toxicity and reduction of neuronal cell death.[5][6] |
| 10 µM | 16 hours | Neuronal cells | Prevention of lipid peroxidation and mitochondrial superoxide (B77818) formation.[5][6] |
| 50 µM | 24 hours | Precision-Cut Lung Slices (PCLS) | Inhibition of pro-inflammatory gene expression (IL-1β, IL-6, IL-8, IL-12b, TNFα, and iNOS).[5][6] |
Signaling Pathway and Mechanism of Action
15-LOX-1 catalyzes the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators. These products, such as 13-HpODE, can trigger oxidative stress and regulated cell death. The 15-LOX-1 pathway is interconnected with other inflammatory cascades, notably the NF-κB pathway. Lipid peroxides generated by 15-LOX-1 can enhance NF-κB activation, which in turn promotes the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[2][3] this compound, as a competitive inhibitor, binds to the active site of 15-LOX-1, preventing substrate binding and the subsequent production of these inflammatory mediators.
Caption: 15-LOX-1 and NF-κB signaling crosstalk in inflammation.
Experimental Protocols
Protocol 1: In Vitro 15-LOX-1 Enzyme Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on 15-LOX-1 by measuring the formation of conjugated dienes from linoleic acid.
Materials:
-
15-Lipoxygenase (from soybean, as a substitute for human 15-LOX-1)[7]
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)[6][7]
-
Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.4)[3][7]
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer to achieve final desired concentrations.
-
Enzyme Solution: Dissolve 15-LOX enzyme in cold assay buffer to a working concentration (e.g., ~400 U/mL, for a final concentration of 200 U/mL in the assay). Keep the enzyme solution on ice throughout the experiment.[7]
-
Substrate Solution: Prepare a linoleic acid solution (e.g., 250 µM in assay buffer). Note that a slight pre-oxidation of linoleic acid may be necessary to activate the enzyme.[7]
-
-
Assay Protocol:
-
To each well of a microplate or cuvette, add the assay buffer.
-
Add the this compound solution at various concentrations (e.g., 0.1 µM to 100 µM). For the control (uninhibited reaction), add an equivalent volume of DMSO.
-
Add the enzyme solution to each well/cuvette.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 5 minutes at 25°C.[7][8]
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate solution.
-
Measurement: Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.[3][7] This wavelength corresponds to the formation of the conjugated diene product.[9]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a 15-LOX-1 in vitro inhibition assay.
Protocol 2: Cell-Based Assay for Neuroprotection (HT-22 Cells)
This protocol is adapted from studies demonstrating the neuroprotective effects of 15-LOX-1 inhibitors against glutamate-induced toxicity.[5][6][10]
Materials:
-
HT-22 mouse hippocampal neuronal cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability assay kit (e.g., MTT or MTS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Induction of Toxicity:
-
After the pre-treatment period, add glutamate to the wells (to a final concentration known to induce toxicity, e.g., 5 mM) except for the untreated control wells.
-
Incubate for an additional 12-24 hours.
-
-
Assessment of Cell Viability:
-
After the glutamate incubation, measure cell viability using a standard method like the MTT or MTS assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the viability of the untreated (no glutamate, no inhibitor) control cells.
-
Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone to determine the protective effect of the inhibitor.
-
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of ThioLox for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ThioLox is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory and neurodegenerative diseases.[1][2] By inhibiting 15-LOX-1, this compound effectively reduces the production of pro-inflammatory lipid mediators, thereby exhibiting significant anti-inflammatory and neuroprotective properties.[1][3] In vitro studies have demonstrated its ability to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα, and to protect neuronal cells from glutamate-induced toxicity.[1][4] Its predicted ability to cross the blood-brain barrier (LogP of 3) makes it a promising candidate for in vivo studies targeting central nervous system disorders.[1][4]
This document provides detailed protocols for the preparation and formulation of this compound for administration in preclinical animal models, ensuring solubility, stability, and appropriate delivery for in vivo research.
This compound Properties
A summary of the key characteristics of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1202193-89-2 | [1] |
| Mechanism of Action | Competitive 15-lipoxygenase-1 (15-LOX-1) Inhibitor | [1] |
| Ki | 3.30 μM | [1] |
| IC50 | 12 μM | [3][4] |
| LogP | 3 | [1][4] |
| Molecular Formula | C₁₂H₁₁NOS₂ | N/A |
| Molecular Weight | 249.35 g/mol | N/A |
Mechanism of Action: 15-LOX-1 Inhibition
Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce lipid mediators that play a crucial role in inflammatory signaling.[2] this compound specifically inhibits the 15-LOX-1 enzyme, blocking the downstream cascade that leads to inflammation and oxidative stress.
Protocols for In Vivo Formulation
Proper solubilization of this compound is critical for its bioavailability and efficacy in animal studies. The following protocols provide step-by-step instructions for preparing stock and working solutions.
Required Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Sterile vials
-
Sonicator and/or heating block
-
Vortex mixer
Stock Solution Preparation
A concentrated stock solution is typically prepared in DMSO, where this compound exhibits high solubility.
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 25 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle heating (up to 60°C) and/or sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
Table 2: Stock Solution Storage
| Storage Temperature | Shelf Life |
|---|---|
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.[1]
Working Solution Preparation for In Vivo Administration
This compound is poorly soluble in aqueous solutions, requiring a co-solvent vehicle for administration. Two common formulations are provided below. It is crucial to prepare fresh working solutions daily.
Table 3: In Vivo Formulation Recipes
| Protocol | Component | Percentage | Resulting Solution |
|---|---|---|---|
| 1: Clear Solution | DMSO | 10% | Clear Solution (≥ 2.5 mg/mL) |
| PEG300 | 40% | ||
| Tween-80 | 5% | ||
| Saline | 45% | ||
| 2: Suspension | DMSO | 10% | Suspended Solution (2.5 mg/mL) |
| Corn Oil | 90% |
Formulation data sourced from MedchemExpress.[1]
Protocol 1: Clear Solution Formulation (Recommended)
This protocol yields a clear solution suitable for most parenteral administration routes.
-
Start with the DMSO Stock: Begin with your prepared this compound stock solution (e.g., 25 mg/mL in DMSO).
-
Add PEG300: In a sterile tube, add 4 parts of PEG300 to 1 part of the this compound DMSO stock. For example, to make 1 mL of final solution, add 400 µL of PEG300 to 100 µL of 25 mg/mL this compound stock.
-
Mix Thoroughly: Vortex the DMSO/PEG300 mixture until it is a homogenous solution.
-
Add Tween-80: Add 0.5 parts of Tween-80 (e.g., 50 µL for a 1 mL final volume) and vortex again until the solution is clear.
-
Add Saline: Slowly add 4.5 parts of sterile saline (e.g., 450 µL for a 1 mL final volume) to the mixture while vortexing.
-
Final Inspection: The final solution should be clear. If any precipitation occurs, gentle warming or sonication may be used to redissolve the compound.[1]
Protocol 2: Corn Oil Suspension
This protocol results in a suspension and may be suitable for oral or subcutaneous administration where slower release is desired.
-
Start with the DMSO Stock: Begin with your prepared this compound stock solution.
-
Add Corn Oil: In a sterile tube, add 9 parts of sterile corn oil to 1 part of the this compound DMSO stock. For example, to make 1 mL of final solution, add 900 µL of corn oil to 100 µL of stock.
-
Homogenize: This will form a suspension. Vortex vigorously and sonicate to ensure the compound is evenly dispersed.[1] The suspension should be continuously mixed before and during animal dosing to ensure uniform delivery.
In Vivo Experimental Workflow
A typical workflow for an in vivo study involving this compound is outlined below. Adherence to institutional guidelines for animal care and use is mandatory at all stages.
-
Animal Acclimatization: Allow animals to acclimate to the facility for a standard period before the experiment begins.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound). Record baseline measurements like body weight.
-
This compound Formulation: Prepare the this compound working solution fresh each day of dosing according to the protocols in Section 4.0.
-
Administration: Administer the prepared this compound formulation or vehicle control to the respective animal groups via the chosen route (e.g., intraperitoneal, intravenous, oral gavage).
-
Monitoring: Observe animals regularly for clinical signs, and collect data as required by the study design.
Safety and Handling
This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations.
References
Application Notes and Protocols: Lipid Peroxidation Assay Using ThioLox as a 15-LOX-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lipid Peroxidation
Lipid peroxidation is the oxidative degradation of lipids, a process initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cellular membranes. This process unfolds as a free radical chain reaction, consisting of three stages: initiation, propagation, and termination. The accumulation of lipid peroxides and their byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), can disrupt membrane integrity, inactivate enzymes, and lead to various forms of cell death, including ferroptosis. Ferroptosis is a regulated form of necrotic cell death characterized by iron-dependent accumulation of lipid hydroperoxides.
Enzymes such as lipoxygenases (LOXs) play a crucial role in initiating and propagating lipid peroxidation. Specifically, 15-lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that catalyzes the insertion of oxygen into PUFAs, producing lipid hydroperoxides.[1] Given its role in oxidative stress and inflammation, 15-LOX-1 is a significant target for therapeutic intervention in various diseases, including neurodegenerative disorders and cancer.
ThioLox: A Competitive Inhibitor of 15-Lipoxygenase-1
This compound is a potent and competitive inhibitor of the 15-lipoxygenase-1 (15-LOX-1) enzyme. By binding to the active site of 15-LOX-1, this compound effectively blocks the enzymatic peroxidation of PUFAs, thereby preventing the downstream cascade of lipid radical formation.[1][2] This targeted inhibition makes this compound a valuable tool for studying the role of 15-LOX-1 in biological systems and a potential therapeutic agent for mitigating pathological conditions driven by lipid peroxidation. Studies have demonstrated that this compound possesses both anti-inflammatory and neuroprotective properties, attributed to its ability to prevent lipid peroxidation and mitochondrial superoxide (B77818) formation in neuronal cells.[2][3]
Quantitative Data for this compound
The inhibitory potency of this compound against 15-LOX-1 has been quantified through key pharmacodynamic parameters. This data is essential for designing experiments and understanding its efficacy.
| Parameter | Value | Description | Reference |
| Kᵢ | 3.30 μM | The inhibition constant, indicating the binding affinity of this compound to 15-LOX-1. A lower Kᵢ signifies stronger binding. | [1][2] |
| IC₅₀ | 12 μM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 15-LOX-1 activity by 50%. | [3] |
Signaling Pathway and Experimental Workflow
Understanding the mechanism of lipid peroxidation and the workflow for its assessment is critical for accurate research. The following diagrams illustrate the 15-LOX-1 signaling pathway and a typical experimental workflow for testing inhibitors.
Caption: 15-LOX-1 pathway and this compound inhibition.
Caption: Cell-based lipid peroxidation assay workflow.
Experimental Protocols
Protocol 1: Cell-Based Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol describes a ratiometric fluorescence assay to measure lipid peroxidation in live cells and assess the inhibitory effect of this compound. The C11-BODIPY 581/591 probe shifts its fluorescence emission from red to green upon oxidation, allowing for quantitative analysis.
Materials:
-
Cell line of interest (e.g., HT-22 neuronal cells)[2]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lipid peroxidation inducer (e.g., RSL3 or Erastin)
-
C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
96-well plates (black, clear bottom for microscopy) or 6-well plates for flow cytometry
-
Fluorescence microscope with FITC (green) and TRITC/Texas Red (red) filter sets
-
Flow cytometer with 488 nm excitation laser and detectors for green (e.g., 510-550 nm) and red (e.g., 580-610 nm) emission
Procedure:
-
Cell Seeding:
-
Seed cells in the appropriate culture plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare working solutions of this compound in pre-warmed culture medium. A final concentration range of 5-20 μM is recommended.[2] Include a vehicle control (DMSO equivalent).
-
Prepare working solutions of the lipid peroxidation inducer (e.g., 1 µM RSL3).
-
Aspirate the old medium from the cells.
-
Add the medium containing this compound or vehicle control to the respective wells and pre-incubate for 1-2 hours.
-
Add the inducer to all wells except the negative control group.
-
-
Induction of Lipid Peroxidation:
-
Incubate the cells for the desired period to induce lipid peroxidation (e.g., 4-8 hours).
-
-
Staining with C11-BODIPY 581/591:
-
Prepare a 5-10 µM working solution of C11-BODIPY 581/591 in pre-warmed medium.
-
Remove the treatment medium and add the C11-BODIPY staining solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
For Fluorescence Microscopy:
-
Gently wash the cells twice with pre-warmed PBS or HBSS.
-
Add fresh PBS or HBSS to the wells.
-
Image the cells immediately using both green (oxidized probe) and red (reduced probe) channels.
-
Analyze images by quantifying the ratio of green to red fluorescence intensity per cell.
-
-
For Flow Cytometry:
-
Gently wash the cells once with PBS.
-
Trypsinize and collect the cells in FACS tubes.
-
Analyze the cells on a flow cytometer, collecting events in the green (e.g., FITC) and red (e.g., PE) channels.
-
Analyze the data by calculating the ratio of green to red fluorescence intensity. A higher ratio indicates greater lipid peroxidation.
-
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures malondialdehyde (MDA), a stable end-product of lipid peroxidation, in cell or tissue lysates. It is a classic colorimetric method suitable for biochemical assessment.
Materials:
-
Cell or tissue homogenates
-
This compound
-
TBA Reagent: 0.375% (w/v) Thiobarbituric Acid, 15% (w/v) Trichloroacetic Acid (TCA) in 0.25 M HCl.
-
Butylated hydroxytoluene (BHT) to prevent ex vivo oxidation
-
MDA standard (1,1,3,3-Tetramethoxypropane)
-
Spectrophotometer or plate reader capable of measuring absorbance at 532 nm
Procedure:
-
Sample Preparation:
-
For cell culture: Treat cells with an inducer and this compound as described in Protocol 1. After treatment, wash cells with cold PBS, scrape, and lyse via sonication in a buffer containing BHT.
-
For tissue: Homogenize tissue on ice in a suitable buffer (e.g., PBS) containing BHT.
-
Centrifuge lysates/homogenates to pellet debris and collect the supernatant.
-
-
TBARS Reaction:
-
Prepare a standard curve using the MDA standard.
-
In microcentrifuge tubes, add 100 µL of sample supernatant or standard.
-
Add 500 µL of the TBA reagent to each tube.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate all tubes at 95°C for 20 minutes in a water bath or heat block.
-
Cool the tubes on ice for 5 minutes to stop the reaction.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
-
Measurement:
-
Transfer 200 µL of the clear supernatant from each tube to a 96-well plate.
-
Read the absorbance at 532 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the MDA concentration in the samples using the standard curve.
-
Normalize the MDA concentration to the total protein content of the sample, expressing results as nmol MDA/mg protein. Compare the results from this compound-treated groups to the control groups to determine the extent of inhibition.
-
References
Application Note: Measuring Changes in Interleukin Expression After ThioLox Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
ThioLox is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various cellular processes, including inflammation and oxidative stress.[1][2][3] By inhibiting 15-LOX-1, this compound blocks the metabolism of polyunsaturated fatty acids into pro-inflammatory lipid mediators.[3] Research has demonstrated that this compound possesses both anti-inflammatory and neuroprotective properties.[2][3] Notably, ex vivo studies using precision-cut lung slices (PCLS) have shown that this compound can inhibit the expression of pro-inflammatory genes, including several key interleukins such as IL-1β, IL-6, IL-8, and IL-12b, as well as TNFα.[1][2]
Interleukins are a group of cytokines that play a central role in modulating immune and inflammatory responses.[4] The ability to accurately measure changes in interleukin expression following treatment with therapeutic candidates like this compound is crucial for understanding their mechanism of action and evaluating their potential efficacy. This application note provides detailed protocols for quantifying this compound-induced changes in interleukin expression at both the gene and protein levels using quantitative PCR (qPCR), Enzyme-Linked Immunosorbent Assay (ELISA), and intracellular flow cytometry.
Mechanism of Action: this compound in the 15-LOX-1 Pathway
The 15-LOX-1 enzyme is a key player in the arachidonic acid cascade, converting polyunsaturated fatty acids into bioactive lipid peroxides. These products can subsequently activate downstream signaling pathways, such as those involving NF-κB, a transcription factor that controls the expression of numerous pro-inflammatory genes, including interleukins.[5] this compound competitively inhibits the active site of 15-LOX-1, thereby reducing the production of these inflammatory mediators and suppressing the subsequent inflammatory gene expression.[2][3]
Caption: this compound inhibits 15-LOX-1, blocking pro-inflammatory mediator production.
Experimental Protocols
To comprehensively assess the impact of this compound on interleukin expression, a multi-faceted approach is recommended, combining analysis of gene transcription, protein secretion, and intracellular production.
Protocol 1: Quantification of Secreted Interleukins by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of secreted proteins, such as interleukins, in cell culture supernatants or other biological fluids.[6]
Caption: Workflow for quantifying secreted interleukins using a sandwich ELISA protocol.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages or primary immune cells) in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 5-50 µM) for 1-2 hours.[2]
-
Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce interleukin expression.[2] Include vehicle-only and LPS-only controls.
-
Incubate for a predetermined time (e.g., 4-24 hours) to allow for cytokine secretion.[2]
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[7]
-
-
ELISA Procedure (using a commercial kit, e.g., for IL-6): [7][8][9]
-
Bring all reagents to room temperature.
-
Prepare serial dilutions of the interleukin standard to generate a standard curve.
-
Add 100 µL of standards and samples (diluted as necessary) to the appropriate wells of the antibody-pre-coated microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells 4-5 times with the provided Wash Buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour.
-
Wash the wells as before.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the wells as before.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Add 100 µL of Stop Solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of the interleukin in each sample by interpolating its absorbance value from the standard curve.
-
Protocol 2: Analysis of Interleukin Gene Expression by RT-qPCR
Reverse Transcription Quantitative PCR (RT-qPCR) measures the amount of specific mRNA transcripts, providing insight into how this compound affects gene expression.[10]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Interleukin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gene expression and the thiol redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. biovendor.com [biovendor.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ldn.de [ldn.de]
- 10. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ThioLox in Precision-Cut Lung Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precision-cut lung slices (PCLS) are a valuable ex vivo model that preserves the complex three-dimensional architecture and cellular diversity of the lung parenchyma. This system serves as an excellent platform for studying pulmonary diseases and for the preclinical evaluation of therapeutic agents. ThioLox, a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), has demonstrated significant anti-inflammatory properties.[1][2][3][4] The 15-LOX-1 pathway is implicated in the generation of pro-inflammatory lipid mediators. Inhibition of this enzyme by this compound presents a promising therapeutic strategy for inflammatory lung conditions. These application notes provide a detailed protocol for the use of this compound in PCLS to assess its anti-inflammatory effects.
Mechanism of Action of this compound
This compound is a competitive inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1) with a Ki of 3.30 μM.[1] 15-LOX-1 is involved in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of pro-inflammatory lipid mediators. By inhibiting 15-LOX-1, this compound effectively reduces the synthesis of these inflammatory molecules, thereby exerting its anti-inflammatory effects.[1][2][3][4]
Caption: Mechanism of action of this compound as a 15-LOX-1 inhibitor.
Quantitative Data Summary
The anti-inflammatory effects of this compound in PCLS have been demonstrated by the significant reduction in the expression of key pro-inflammatory genes. The following table summarizes the observed effects.
| Compound | Concentration | Incubation Time | Model System | Effect | Measured Parameters | Reference |
| This compound | 50 µM | 24 hours | Precision-Cut Lung Slices (PCLS) | Inhibition of pro-inflammatory gene expression | IL-1β, IL-6, IL-8, IL-12b, TNFα, and iNOS | [1][4] |
Experimental Protocols
This section provides a detailed methodology for investigating the anti-inflammatory effects of this compound in PCLS.
Preparation of Precision-Cut Lung Slices (PCLS)
PCLS are prepared from fresh lung tissue, typically from rodents or human donors.
-
Materials:
-
Fresh lung tissue
-
Low-melting-point agarose (B213101)
-
Vibrating microtome (vibratome)
-
Culture medium (e.g., DMEM/F-12) supplemented with antibiotics
-
6-well or 24-well culture plates
-
-
Protocol:
-
Perfuse the lungs with sterile saline to remove blood.
-
Instill the lungs with a warm (37°C) solution of low-melting-point agarose (typically 1.5-3%) via the trachea until fully inflated.
-
Place the agarose-inflated lungs on ice for 15-20 minutes to solidify the agarose.
-
Using a vibrating microtome, cut the lung lobes into slices of 200-300 µm thickness.
-
Collect the slices in culture medium.
-
Wash the PCLS several times with fresh culture medium to remove debris.
-
Culture the PCLS in individual wells of a culture plate with sufficient medium to keep the slices submerged.
-
Induction of Inflammation in PCLS (Optional)
To study the anti-inflammatory effects of this compound, an inflammatory response can be induced in the PCLS. Lipopolysaccharide (LPS) is a common stimulant.
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Culture medium
-
-
Protocol:
-
After an initial recovery period (e.g., 2-4 hours) in culture, replace the medium with fresh medium containing a pro-inflammatory stimulus such as LPS (e.g., 1-10 µg/mL).
-
Incubate the PCLS with the inflammatory stimulus for a defined period (e.g., 4-24 hours) to induce the expression of pro-inflammatory genes.
-
Treatment with this compound
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Culture medium
-
-
Protocol:
-
Prepare a working solution of this compound in culture medium. A final concentration of 50 µM has been shown to be effective.[1][4] Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.1%).
-
Remove the medium from the PCLS and replace it with the medium containing this compound. For co-treatment studies, this compound can be added simultaneously with the inflammatory stimulus. For pre-treatment studies, this compound can be added for a period before the inflammatory stimulus.
-
Incubate the PCLS with this compound for the desired duration (e.g., 24 hours).[1]
-
Assessment of Anti-inflammatory Effects
The primary endpoint for assessing the anti-inflammatory effects of this compound is the quantification of pro-inflammatory gene expression.
-
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-1β, IL-6, IL-8, IL-12b, TNFα, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin)
-
-
Protocol:
-
At the end of the treatment period, harvest the PCLS.
-
Extract total RNA from the PCLS using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of the target pro-inflammatory genes. Normalize the expression data to a stable housekeeping gene.
-
Caption: Experimental workflow for this compound application in PCLS.
Troubleshooting
-
Low PCLS Viability: Ensure proper and gentle handling of the lung tissue. Use fresh, high-quality reagents. Optimize the agarose concentration and slicing speed.
-
High Variability in Gene Expression: Pool multiple slices per experimental condition to average out biological variability. Ensure consistent slice thickness and size.
-
Ineffective LPS Stimulation: Confirm the potency of the LPS stock. Ensure the PCLS are healthy and responsive.
-
This compound Precipitation: Prepare fresh working solutions of this compound for each experiment. Ensure the final solvent concentration is low.
Conclusion
The use of this compound in precision-cut lung slices provides a robust and physiologically relevant model to investigate the therapeutic potential of 15-LOX-1 inhibition in inflammatory lung diseases. The protocols outlined in these application notes offer a comprehensive guide for researchers to explore the anti-inflammatory effects of this compound and similar compounds in a preclinical setting.
References
A Researcher's Guide to ThioLox in Neuroinflammation Studies
Application Notes and Protocols for Scientists and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The enzyme 15-lipoxygenase-1 (15-LOX-1) has emerged as a key player in mediating oxidative stress and pro-inflammatory pathways within the central nervous system (CNS). ThioLox, a potent and selective inhibitor of 15-LOX-1, presents a promising therapeutic agent for mitigating neuroinflammation and its detrimental consequences. These application notes provide a comprehensive guide for researchers on the utilization of this compound in neuroinflammation research, complete with detailed experimental protocols and data presentation.
This compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1) with a reported Ki of 3.30 μM and an IC50 value of 12 µM[1]. Its mechanism of action involves the inhibition of the production of pro-inflammatory lipid mediators, thereby exerting both anti-inflammatory and neuroprotective effects[1]. Studies have demonstrated its ability to protect neuronal cells from glutamate-induced toxicity and to suppress the expression of pro-inflammatory genes[1].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental models.
| Parameter | Value | Reference |
| IC50 (15-LOX-1 Inhibition) | 12 µM | [1] |
| Ki (15-LOX-1 Inhibition) | 3.30 µM | [1] |
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| HT-22 Neuronal Cells (Glutamate-Induced Toxicity) | 5-20 µM | Significant reduction in neuronal cell death | [1] |
| Precision-Cut Lung Slices (PCLS) (LPS-Stimulated) | 50 µM | ~50% inhibition of pro-inflammatory gene expression (IL-1β, IL-6, IL-8, IL-12b, TNFα, iNOS) | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in neuroinflammation that are modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in inhibiting neuroinflammation.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro 15-LOX-1 Enzyme Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for lipoxygenase activity.
Materials:
-
Human recombinant 15-LOX-1 enzyme
-
This compound (dissolved in DMSO)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
DMSO (vehicle control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well plate, add 5 µL of each this compound dilution or DMSO (for vehicle control) to triplicate wells.
-
Add 185 µL of borate buffer to each well.
-
Add 5 µL of the 15-LOX-1 enzyme solution to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the linoleic acid substrate solution to each well.
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 10 minutes using a spectrophotometer. The formation of the conjugated diene hydroperoxide product of linoleic acid results in an increase in absorbance at this wavelength.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Neuroprotection Assay in HT-22 Cells (Glutamate-Induced Toxicity)
This protocol describes a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in the HT-22 hippocampal neuronal cell line.
Materials:
-
HT-22 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Glutamate (B1630785) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or DMSO (vehicle control). Incubate for 1 hour.
-
After the pre-treatment, add glutamate to the wells to a final concentration of 5 mM (or a pre-determined toxic concentration).
-
Incubate the cells for 24 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 3: Anti-Inflammatory Gene Expression in Precision-Cut Lung Slices (PCLS)
This protocol outlines a method to evaluate the anti-inflammatory effects of this compound on ex vivo tissue.
Materials:
-
Freshly prepared mouse or human precision-cut lung slices (PCLS)
-
Culture medium (e.g., DMEM with supplements)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Prepare PCLS from fresh lung tissue using a vibratome.
-
Culture the PCLS in a 24-well plate with culture medium overnight to allow for tissue recovery.
-
The following day, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 50 µM) or DMSO (vehicle control). Incubate for 1 hour.
-
Stimulate the PCLS with LPS (e.g., 10 µg/mL) to induce an inflammatory response.
-
Incubate the PCLS for 24 hours.
-
After incubation, harvest the PCLS for RNA extraction using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β, iNOS) using quantitative real-time PCR (qRT-PCR).
-
Normalize the gene expression data to a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the fold change in gene expression in this compound-treated samples compared to LPS-stimulated controls.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. It is recommended that researchers consult the primary literature and validate these methods in their own laboratory settings.
References
Application Notes and Protocols: ThioLox for Optimal Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the proposed neuroprotective agent ThioLox, focusing on its mechanism of action and protocols for determining optimal treatment duration for neuroprotection. The data presented is based on extensive preclinical research on Thymoquinone, a natural compound with a well-documented neuroprotective profile, which serves as a model for the hypothetical this compound. This compound is characterized as a potent antioxidant and anti-inflammatory agent that modulates key cellular signaling pathways to protect neurons from damage and death.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2][3][4] By activating Nrf2, this compound upregulates the expression of a suite of antioxidant and cytoprotective genes, thereby enhancing the capacity of neurons to neutralize reactive oxygen species (ROS) and combat oxidative stress, a key contributor to neurodegeneration.[3][4][5]
Furthermore, this compound has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This dual action of boosting antioxidant defenses while suppressing inflammation makes this compound a promising candidate for mitigating neuronal damage in various neurodegenerative conditions.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies, providing insights into the effective dose range and treatment durations for this compound (modeled on Thymoquinone) in both in vitro and in vivo models of neurotoxicity.
Table 1: In Vitro Neuroprotection Data
| Cell Line | Neurotoxin | This compound Concentration (µM) | Treatment Duration | Outcome Measure | Efficacy | Reference |
| SH-SY5Y | MPP+ | 2.5, 5, 10 | 24 hours | Cell Viability | Significant reduction in MPP+-mediated cell death | [4] |
| BV2 Microglia | LPS | 2.5, 5, 10 | 24 hours | Inhibition of NO, PGE2, TNF-α, IL-1β | Dose-dependent inhibition of inflammatory mediators | [1] |
| Organotypic Hippocampal Slices | Kainic Acid | 10 | 24 hours | Reduced Neuronal Death | Significant decrease in excitotoxic injury | [6] |
Table 2: In Vivo Neuroprotection Data
| Animal Model | Neurological Condition | This compound Dosage (mg/kg/day) | Treatment Duration | Outcome Measure | Efficacy | Reference |
| Rat | Parkinson's Disease (Rotenone-induced) | 7.5, 15 | Pre-treatment for 1 hour before rotenone (B1679576) injection | Improved Motor Function, Increased Dopamine (B1211576) Levels | Significant prevention of motor defects and neurochemical changes | [7] |
| Mouse | Alzheimer's Disease (Scopolamine-induced) | Not specified | Not specified | Ameliorated Cognitive Deficits, Reduced Aβ deposition | Improved behavioral outcomes and histopathological changes | [8] |
| Rat | Cerebral Ischemia-Reperfusion | 5 | 5 days before ischemia and 7 days post-ischemia | Reduced Infarct Volume, Improved Neurological Score | Marked reduction in neuronal damage | [9] |
| Rat | Nonylphenol-induced Neurotoxicity | 2.5, 5, 10 | 21 days | Improved Memory, Reduced Oxidative Stress | Significant improvement in memory and antioxidant status | [10] |
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MPP+ iodide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Add MPP+ to the wells at a final concentration of 1 mM and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group and plot a dose-response curve.
In Vivo Neuroprotection Assay in a Rat Model of Parkinson's Disease
This protocol outlines an approach to evaluate the neuroprotective efficacy of this compound in a rotenone-induced rat model of Parkinson's disease.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound (suspended in a suitable vehicle, e.g., corn oil)
-
Rotenone (dissolved in sunflower oil)
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., rotarod, open field)
-
High-performance liquid chromatography (HPLC) system for dopamine measurement
-
Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase)
Procedure:
-
Animal Grouping: Divide the rats into the following groups: Control, Rotenone-only, and Rotenone + this compound (at different doses, e.g., 7.5 and 15 mg/kg).
-
This compound Administration: Administer this compound or vehicle orally (p.o.) daily for a predetermined period (e.g., 4 weeks).
-
Induction of Parkinsonism: On specified days during the treatment period, administer rotenone (e.g., 2.5 mg/kg, subcutaneously) to the Rotenone-only and Rotenone + this compound groups.
-
Behavioral Assessments: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at baseline and at regular intervals throughout the study.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum and substantia nigra. Measure dopamine and its metabolites using HPLC.
-
Histopathological Analysis: Perfuse the brains and process for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess dopaminergic neuron survival.
-
Data Analysis: Compare the behavioral scores, neurochemical levels, and TH-positive cell counts between the different groups using appropriate statistical tests.
Visualizations
Caption: this compound Signaling Pathway for Neuroprotection.
Caption: Experimental Workflow for In Vivo Neuroprotection Studies.
References
- 1. The Neuroprotective Effects of Thymoquinone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and therapeutic activities of thymoquinone: Focus on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymoquinone Prevents Dopaminergic Neurodegeneration by Attenuating Oxidative Stress Via the Nrf2/ARE Pathway: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Thymoquinone Prevents Dopaminergic Neurodegeneration by Attenuating Oxidative Stress Via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Neuroprotective Effects of Thymoquinone by the Modulation of ER Stress and Apoptotic Pathway in In Vitro Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymoquinone exerts neuroprotective effect in animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RETRACTED: The Potential Neuroprotective Effect of Thymoquinone on Scopolamine-Induced In Vivo Alzheimer’s Disease-like Condition: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following ThioLox Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and neurodegenerative disorders. ThioLox is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1) that exhibits both anti-inflammatory and neuroprotective effects.[1][2][3] Its mechanism of action involves the prevention of lipid peroxidation and the formation of mitochondrial superoxide, suggesting a potential role in modulating apoptotic pathways.[1][2] Flow cytometry is a powerful technique for the rapid and quantitative analysis of apoptosis in individual cells within a heterogeneous population.[4][5][6] This document provides detailed protocols for assessing the effects of this compound on apoptosis using flow cytometry.
Principle of the Assay
These protocols describe the use of common flow cytometry-based assays to detect key markers of apoptosis in cells treated with this compound. The primary methods covered are:
-
Annexin V & Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[8]
-
Caspase-3/7 Activation: Caspases are a family of proteases that are key mediators of apoptosis.[5] Caspases-3 and -7 are effector caspases that, once activated, cleave various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.[4] Fluorogenic substrates for active caspases can be used to detect this early apoptotic event.
-
Mitochondrial Membrane Potential (ΔΨm) Analysis: A reduction in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[4][7] Potentiometric dyes, such as JC-1 or TMRM, can be used to measure changes in ΔΨm.[4][9]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 20 | ||||
| Positive Control (e.g., Staurosporine) | 1 |
Table 2: Analysis of Caspase-3/7 Activation
| Treatment Group | Concentration (µM) | % Cells with Active Caspase-3/7 |
| Vehicle Control | 0 | |
| This compound | 5 | |
| This compound | 10 | |
| This compound | 20 | |
| Positive Control (e.g., Camptothecin) | 6 |
Table 3: Analysis of Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration (µM) | % Cells with Depolarized Mitochondria |
| Vehicle Control | 0 | |
| This compound | 5 | |
| This compound | 10 | |
| This compound | 20 | |
| Positive Control (e.g., CCCP) | 50 |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Cell line of interest (e.g., Jurkat, HeLa, HT-22)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis inducer (positive control, e.g., Staurosporine, Camptothecin)
-
DMSO (vehicle control)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
For Annexin V/PI Staining:
-
FITC Annexin V
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
For Caspase-3/7 Staining:
-
FAM-FLICA Caspase-3/7 Assay Kit or similar
For Mitochondrial Membrane Potential Assay:
-
JC-1 or TMRM dye
-
CCCP (positive control for mitochondrial depolarization)
Protocol 1: Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM), vehicle control (DMSO), and a positive control for apoptosis for the desired time period.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into flow cytometry tubes.
-
For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using trypsin. Combine the detached cells with the cells from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Protocol 2: Caspase-3/7 Activation Assay
This protocol measures the activity of effector caspases, an early hallmark of apoptosis.
-
Cell Seeding and Treatment:
-
Follow step 1 of Protocol 1.
-
-
Staining:
-
Prepare the FAM-FLICA Caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the diluted FAM-FLICA reagent to each cell sample.
-
Incubate for the recommended time (typically 1 hour) at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with the provided wash buffer to remove any unbound reagent. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Counterstaining (Optional):
-
Cells can be counterstained with a viability dye like PI or 7-AAD to distinguish between apoptotic and necrotic cells.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in wash buffer.
-
Analyze the samples on a flow cytometer.
-
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses changes in the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.
-
Cell Seeding and Treatment:
-
Follow step 1 of Protocol 1. Include a positive control for mitochondrial depolarization, such as CCCP.
-
-
Staining:
-
Prepare the JC-1 or TMRM staining solution in pre-warmed culture medium according to the manufacturer's protocol.
-
Resuspend the treated cells in the staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells with PBS or culture medium.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in PBS.
-
Analyze immediately on a flow cytometer. For JC-1, detect green fluorescence (monomers) and red fluorescence (aggregates). A shift from red to green fluorescence indicates mitochondrial depolarization. For TMRM, a decrease in fluorescence intensity indicates depolarization.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Inappropriate compensation settings | Run single-color controls to set proper compensation. |
| Cell death during harvesting | Handle cells gently; use a lower centrifugation speed. | |
| Low signal in positive control | Reagent degradation | Use fresh reagents and store them properly. |
| Insufficient incubation time | Optimize the incubation time for the specific cell line and inducer. | |
| High percentage of necrotic cells | Treatment is too harsh or for too long | Perform a time-course and dose-response experiment. |
| Cells were not processed promptly | Analyze cells as soon as possible after staining. |
Conclusion
The provided protocols offer a comprehensive framework for investigating the effects of this compound on apoptosis using flow cytometry. By employing a multi-parametric approach that assesses changes in the plasma membrane, caspase activation, and mitochondrial function, researchers can gain valuable insights into the mechanistic details of this compound-induced or -inhibited cell death. This information is crucial for the development of novel therapeutics targeting apoptotic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. agilent.com [agilent.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Apoptosis Assessment - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
In vivo Administration of ThioLox for Neuroprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological mechanism contributing to this neuronal damage is oxidative stress and subsequent lipid peroxidation. The enzyme 15-lipoxygenase-1 (15-LOX-1), and its murine ortholog 12/15-lipoxygenase (12/15-LOX), have been identified as critical mediators in these processes. Upregulation of 12/15-LOX is observed in various neurodegenerative conditions, where it directly oxidizes lipids within cellular membranes, particularly in mitochondria, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and ultimately, neuronal cell death.[1][2] ThioLox is a potent and selective inhibitor of 15-LOX-1, demonstrating anti-inflammatory and neuroprotective properties in vitro.[3][4] This document provides detailed application notes and protocols for the in vivo administration of 15-LOX-1 inhibitors, using the well-characterized compound ML351 as a representative molecule for in vivo neuroprotection studies due to the current limited availability of in vivo data for this compound. These protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of 15-LOX-1 inhibitors in models of neurodegeneration.
Mechanism of Action: 15-LOX-1 Inhibition for Neuroprotection
The neuroprotective effects of 15-LOX-1 inhibition are attributed to the interruption of a cascade of detrimental events initiated by oxidative stress. In pathological conditions such as ischemic stroke, 12/15-LOX is upregulated and attacks organelle membranes, leading to direct cellular damage.[5] This enzymatic activity results in lipid peroxidation, which can trigger ferroptosis, an iron-dependent form of regulated cell death.[6] Furthermore, lipid peroxidation products can activate inflammatory pathways, including the NLRP3 inflammasome, which contributes to neuroinflammation and exacerbates neuronal injury.[6][7] By inhibiting 15-LOX-1, compounds like this compound and ML351 can mitigate these effects by preventing lipid peroxidation, preserving mitochondrial integrity, reducing neuroinflammation, and ultimately preventing neuronal cell death.[6][7][8]
Signaling Pathway of 12/15-LOX in Neurodegeneration
The signaling cascade initiated by 12/15-LOX in the context of neurodegeneration involves multiple interconnected pathways that culminate in neuronal cell death.
Quantitative Data Summary
The following tables summarize quantitative data from a representative in vivo study using the 12/15-LOX inhibitor ML351 in a mouse model of transient middle cerebral artery occlusion (tMCAO).
Table 1: Effect of ML351 on Infarct Volume and Neurological Deficit
| Treatment Group | Time Point | Infarct Volume (mm³) (mean ± SEM) | Neurological Deficit Score (mean ± SEM) |
| Vehicle (DMSO) | 6h | 77.8 ± 5.2 | 2.8 ± 0.3 |
| ML351 (50 mg/kg) | 6h | 38.0 ± 4.1 | 1.9 ± 0.2 |
| Vehicle (DMSO) | 24h | 68.4 ± 6.5 | 3.1 ± 0.4 |
| ML351 (50 mg/kg) | 24h | 37.0 ± 3.8 | 2.0 ± 0.3 |
| Vehicle (DMSO) | 72h | 74.2 ± 7.1 | 3.3 ± 0.5 |
| ML351 (50 mg/kg) | 72h | 46.0 ± 5.3 | 2.2 ± 0.4 |
| *p ≤ 0.05 compared to vehicle group. Data is representative from a study by Karatas et al., 2023.[6][7] |
Table 2: Effect of ML351 on Lipid Peroxidation and Inflammatory Cytokines in Brain Tissue (24h post-ischemia)
| Treatment Group | MDA Level (nmol/mg protein) (mean ± SEM) | IL-1β (pg/mg protein) (mean ± SEM) | IL-6 (pg/mg protein) (mean ± SEM) | TNF-α (pg/mg protein) (mean ± SEM) |
| Sham | 1.2 ± 0.2 | 15.3 ± 2.1 | 25.6 ± 3.4 | 30.1 ± 4.2 |
| Vehicle (DMSO) | 4.8 ± 0.5 | 65.8 ± 7.3 | 110.2 ± 12.5 | 135.7 ± 15.1 |
| ML351 (50 mg/kg) | 2.1 ± 0.3 | 30.1 ± 4.5 | 55.4 ± 6.8 | 68.9 ± 8.2 |
| *p ≤ 0.05 compared to vehicle group. Data is representative from a study by Karatas et al., 2023.[6][7] |
Experimental Protocols
The following protocols are provided as a guide for in vivo studies. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Experimental Workflow
Protocol 1: In vivo Administration of a 15-LOX-1 Inhibitor in a Mouse Model of Ischemic Stroke
This protocol describes the administration of a 15-LOX-1 inhibitor in a transient middle cerebral artery occlusion (tMCAO) model in mice.
Materials:
-
15-LOX-1 inhibitor (e.g., ML351)
-
Vehicle (e.g., DMSO, or as specified for the compound)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical instruments for tMCAO
-
Anesthesia (e.g., isoflurane)
-
Heating pad
Procedure:
-
Animal Model: Induce transient focal cerebral ischemia using the intraluminal suture method for middle cerebral artery occlusion (tMCAO) for a duration of 60 minutes.[9][10][11] Detailed protocols for this procedure are widely published.[9][10][11]
-
Drug Preparation: Prepare the 15-LOX-1 inhibitor solution. For ML351, a dose of 50 mg/kg has been shown to be effective.[6][7] The inhibitor should be dissolved in a suitable vehicle, and the final injection volume should be appropriate for intraperitoneal (i.p.) administration in mice (e.g., 100-200 µL).
-
Administration: Immediately following the removal of the occluding filament (reperfusion), administer the prepared 15-LOX-1 inhibitor or vehicle via intraperitoneal injection.[6][7]
-
Post-operative Care: Monitor the animals for recovery from anesthesia on a heating pad to maintain body temperature. Provide soft, moistened food and water ad libitum.
-
Outcome Assessment: At desired time points (e.g., 6, 24, and 72 hours) post-ischemia, perform behavioral assessments and subsequently sacrifice the animals for tissue analysis.[6][7]
Protocol 2: Assessment of Neurological Deficit
A neurological deficit score is used to evaluate the functional outcome after stroke. A variety of scoring systems have been established.[5][6][12]
Procedure:
-
At the designated time points post-MCAO, a blinded observer should assess the neurological status of each mouse.
-
A commonly used scoring system ranges from 0 to 5:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Leaning to the contralateral side at rest.
-
4: No spontaneous motor activity.
-
5: Death.
-
-
Record the score for each animal for later statistical analysis.
Protocol 3: Measurement of Infarct Volume
Infarct volume is a primary measure of the extent of brain injury.
Procedure:
-
After the final behavioral assessment, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution gradient.
-
Section the brains coronally on a cryostat (e.g., 20 µm thickness).
-
Stain the sections with a suitable stain to delineate the infarct area, such as 2,3,5-triphenyltetrazolium chloride (TTC) for fresh tissue or Nissl stain for fixed tissue.[11]
-
Capture images of the stained sections and quantify the infarct volume using image analysis software. The indirect method of infarct volume calculation is often used to correct for edema.
Protocol 4: Lipid Peroxidation Assay (Malondialdehyde - MDA)
This assay measures the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue.
Procedure:
-
Harvest fresh brain tissue and homogenize in MDA lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.[1][13][14]
-
Use a commercial MDA assay kit and follow the manufacturer's instructions.[1][13][15]
-
Briefly, the principle involves the reaction of MDA with thiobarbituric acid (TBA) at high temperature to form a colored product.
-
Measure the absorbance at the specified wavelength (typically around 532 nm).
-
Calculate the MDA concentration based on a standard curve and normalize to the total protein content of the brain homogenate.
Protocol 5: Cytokine Analysis by ELISA
This protocol measures the levels of pro-inflammatory cytokines in brain tissue homogenates.
Procedure:
-
Prepare brain homogenates in a suitable lysis buffer containing protease inhibitors.[16][17]
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, TNF-α).
-
Follow the manufacturer's protocol for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the brain homogenate samples and standards, followed by a detection antibody and a substrate for color development.[18][19]
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations from the standard curve and normalize to the total protein content of the homogenate.
Conclusion
The in vivo administration of 15-LOX-1 inhibitors like this compound presents a promising therapeutic strategy for neuroprotection. The protocols outlined in this document, using ML351 as a representative compound, provide a framework for preclinical evaluation in models of neurodegeneration. By assessing functional outcomes, infarct volume, and key biochemical markers of oxidative stress and inflammation, researchers can effectively investigate the neuroprotective potential of this class of compounds. Further studies are warranted to explore the efficacy of this compound in various models of neurodegenerative diseases.
References
- 1. Determination of malondialdehyde (MDA) levels [bio-protocol.org]
- 2. Novel Lipoxygenase Inhibitors as Neuroprotective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol redox homeostasis in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of a novel thiophene inhibitor of 15-lipoxygenase-1 with both anti-inflammatory and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]
- 6. A simplified procedure for the quantitative measurement of neurological deficits after forebrain ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [en.bio-protocol.org]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
- 14. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
- 17. bioradiations.com [bioradiations.com]
- 18. h-h-c.com [h-h-c.com]
- 19. Cytokine Elisa [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: ThioLox in Cell Culture Applications
This technical support center provides guidance on the solubility and stability of ThioLox, a competitive 15-lipoxygenase-1 (15-LOX-1) inhibitor, for use in cell culture experiments. The following information is curated for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, Dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 90.0 mg/mL (328.0 mM).[1] To aid dissolution, sonication and gentle heating up to 60°C can be applied.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2][3]
Q2: I observed precipitation when adding my this compound DMSO stock to the cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue known as "solvent shock."[4] This occurs when the compound is less soluble in the aqueous environment of the media compared to the concentrated DMSO stock.
To mitigate precipitation, consider the following strategies:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of pre-warmed media.[3]
-
Pre-warm the Media: Always use cell culture medium that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.[3]
-
Gentle Mixing: Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even distribution.[3]
-
Reduce Serum Concentration: If your experimental design allows, reducing the serum concentration may improve solubility for some compounds.[4]
Q3: How stable is this compound in cell culture media at 37°C?
-
Temperature: Incubation at 37°C can accelerate the degradation of some compounds.[6]
-
Media Components: Components such as amino acids (e.g., cysteine), vitamins (like riboflavin), and metal ions can interact with and degrade the compound.[6][7][8] Riboflavin, in particular, can act as a photosensitizer, leading to the degradation of other media components and the generation of reactive oxygen species (ROS) upon light exposure.[8][9][10]
-
pH: The typical pH of cell culture media (7.2-7.4) can influence the rate of hydrolysis and other pH-dependent degradation pathways.[6]
It is highly recommended to perform a stability study under your specific experimental conditions.
Q4: What are the primary factors in cell culture media that can lead to the degradation of a thiol-containing compound like this compound?
A4: Thiol compounds can be readily oxidized in cell culture media, leading to a loss of the compound and the generation of hydrogen peroxide (H₂O₂), which can have its own effects on cells.[5] Key factors include:
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation.[6]
-
Metal Ions: Metal ions present in the media can catalyze oxidation reactions.
-
Light Exposure: Exposure to light can cause photodegradation of sensitive compounds and can generate ROS in media containing photosensitizers like riboflavin.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in media | - "Solvent shock" from rapid dilution.- Final concentration exceeds solubility limit in media.- Interaction with serum proteins. | - Perform stepwise dilutions of the concentrated stock solution in pre-warmed media.[3][4]- Determine the kinetic solubility of this compound in your specific cell culture medium (see Protocol 1).- If permissible for the experiment, try reducing the serum concentration.[4] |
| Loss of this compound activity over time in culture | - Chemical degradation of the compound.- Non-specific binding to plasticware. | - Perform a stability study to determine the degradation rate of this compound in your media at 37°C (see Protocol 2). If unstable, consider replenishing the compound by changing the medium at regular intervals.[4]- Consider using low-binding plates for your experiments.[4] |
| High variability between replicate wells | - Inconsistent cell seeding.- Uneven compound distribution. | - Ensure thorough mixing of the cell suspension before plating.- Pipette the compound carefully into the center of the well and mix gently.[2] |
| Discrepancy between expected and observed cellular effects | - Inaccurate concentration due to degradation or precipitation.- Cellular metabolism of the compound. | - Verify the solubility and stability of this compound under your experimental conditions.- If possible, analyze the concentration of the parent compound in the media over the course of the experiment using HPLC or LC-MS/MS.[12] |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol provides a general method for estimating the kinetic solubility of a compound in your specific cell culture medium.
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Transfer a small, equal volume of each DMSO dilution to a new 96-well plate.
-
Using a multichannel pipette, add pre-warmed (37°C) complete cell culture medium to each well to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.[4]
-
Include wells with medium and DMSO only as a blank control.[4]
-
Seal the plate and incubate at 37°C for a set period (e.g., 1-2 hours) to allow for potential precipitation.[4]
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[4] An increase in absorbance compared to the blank indicates precipitation.
Workflow for Determining Kinetic Solubility
References
- 1. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Total anti-oxidant capacity of cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light-dependent generation of reactive oxygen species in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nucleusbiologics.com [nucleusbiologics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Potential off-target effects of the 15-LOX-1 inhibitor ThioLox
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the 15-lipoxygenase-1 (15-LOX-1) inhibitor, ThioLox. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids.[1] Its primary mechanism of action is to bind to the active site of 15-LOX-1, thereby preventing the binding of its substrate and subsequent enzymatic activity. This compound has demonstrated anti-inflammatory and neuroprotective properties in various studies.[1]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed to be a selective inhibitor of 15-LOX-1, the potential for off-target effects on other enzymes, particularly other lipoxygenase (LOX) isoforms (e.g., 5-LOX, 12-LOX) and cyclooxygenase (COX) enzymes, should be considered.[2] Off-target binding can lead to unintended biological effects and confound experimental results. It is crucial to experimentally determine the selectivity of this compound in your specific model system.
Q3: How can I assess the potential off-target effects of this compound in my experiments?
A3: To assess off-target effects, it is recommended to perform selectivity profiling assays. This involves testing the inhibitory activity of this compound against a panel of related enzymes. For a comprehensive analysis, this panel should include other human LOX isoforms (5-LOX, 12-LOX) and both COX-1 and COX-2. Determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for each of these enzymes will provide a quantitative measure of this compound's selectivity.
Q4: What are some common issues encountered when working with enzyme inhibitors like this compound?
A4: Common issues include:
-
Low or inconsistent enzyme activity: This could be due to improper storage of the enzyme or inhibitor, incorrect buffer conditions (pH, cofactors), or the presence of contaminants.[3][4]
-
Inhibitor insolubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. It is often dissolved in a small amount of an organic solvent like DMSO before being diluted in the assay buffer.
-
Incorrect inhibitor concentration: Errors in calculating or preparing inhibitor dilutions can lead to misleading results.
-
Lack of appropriate controls: Failure to include proper controls (e.g., no-enzyme, no-substrate, vehicle-only) makes it impossible to accurately determine the extent of inhibition.
Troubleshooting Guides
Issue 1: Observed cellular effect does not correlate with known 15-LOX-1 signaling pathways.
-
Possible Cause: This could be a strong indicator of an off-target effect. The observed phenotype might be due to the inhibition of another enzyme or interaction with an unrelated signaling pathway.
-
Troubleshooting Steps:
-
Conduct a literature review: Investigate if the observed phenotype has been linked to the inhibition of other LOX isoforms, COX enzymes, or other potential targets.
-
Perform a counter-screen: Test this compound against a panel of relevant off-target enzymes (e.g., 5-LOX, 12-LOX, COX-1, COX-2) to determine if it exhibits inhibitory activity at the concentrations used in your cellular assay.
-
Use a structurally unrelated 15-LOX-1 inhibitor: If a different inhibitor targeting 15-LOX-1 produces the same phenotype, it strengthens the evidence for on-target activity. Conversely, a different phenotype suggests the original observation was due to an off-target effect of this compound.
-
Rescue experiment: If possible, transfect cells with a this compound-resistant mutant of 15-LOX-1. If the cellular effect is still observed, it is likely an off-target effect.
-
Issue 2: High background signal or inconsistent results in the enzyme inhibition assay.
-
Possible Cause: High background can be caused by non-specific binding of the inhibitor or substrate, or by contaminants in the enzyme preparation or reagents.[3] Inconsistent results can stem from pipetting errors, temperature fluctuations, or improper mixing.[3]
-
Troubleshooting Steps:
-
Optimize blocking agents: If using an ELISA-based assay, try different blocking buffers to minimize non-specific binding.
-
Check reagent purity: Ensure that all buffers and reagents are freshly prepared and of high quality.
-
Review pipetting technique: Use calibrated pipettes and ensure thorough mixing of all components.
-
Maintain consistent incubation conditions: Use a temperature-controlled incubator and ensure uniform timing for all steps.
-
Include appropriate controls: Always run controls for background subtraction (e.g., wells without enzyme or without substrate).
-
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its primary target, 15-LOX-1. It is critical for researchers to experimentally determine the inhibitory activity of this compound against potential off-target enzymes in their specific assay systems.
| Target Enzyme | Inhibitor | Reported K_i_ | Reported IC_50_ | Reference(s) |
| On-Target | ||||
| 15-Lipoxygenase-1 (15-LOX-1) | This compound | 3.30 µM | Not Reported | [1] |
| Potential Off-Targets | ||||
| 5-Lipoxygenase (5-LOX) | This compound | Not Reported | Not Reported | - |
| 12-Lipoxygenase (12-LOX) | This compound | Not Reported | Not Reported | - |
| Cyclooxygenase-1 (COX-1) | This compound | Not Reported | Not Reported | - |
| Cyclooxygenase-2 (COX-2) | This compound | Not Reported | Not Reported | - |
Note: The lack of publicly available data on the off-target activity of this compound highlights the importance of conducting in-house selectivity profiling to ensure the validity of experimental findings.
Experimental Protocols
Protocol 1: In Vitro Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)
This protocol is a general method to determine the in vitro inhibitory activity of this compound against various LOX isoforms (5-LOX, 12-LOX, 15-LOX-1).
Materials:
-
Purified recombinant human 5-LOX, 12-LOX, or 15-LOX-1
-
This compound
-
Arachidonic acid (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving this compound)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare substrate solution: Prepare a working solution of arachidonic acid in the assay buffer.
-
Assay setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle control - DMSO in assay buffer)
-
Purified LOX enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the arachidonic acid solution to each well to start the reaction.
-
Measure absorbance: Immediately begin reading the absorbance at 234 nm every 30 seconds for 10-15 minutes. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.
-
Data analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol is a general method to assess the inhibitory activity of this compound against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2
-
This compound
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (contains necessary buffers, heme, and detection reagents)
-
96-well plate
-
Microplate reader capable of reading absorbance at the wavelength specified by the kit manufacturer.
Procedure:
-
Follow the kit manufacturer's instructions for reagent preparation.
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO and serially dilute it in the provided assay buffer.
-
Assay setup: In a 96-well plate, add the following to each well as per the kit's protocol:
-
Assay Buffer
-
Heme
-
COX enzyme (COX-1 or COX-2)
-
This compound solution (or vehicle control)
-
-
Pre-incubation: Incubate the plate at the recommended temperature for the specified time to allow for inhibitor-enzyme interaction.
-
Initiate reaction: Add arachidonic acid to each well.
-
Develop and read signal: After the reaction incubation, add the detection reagents as per the kit's instructions. Read the absorbance at the appropriate wavelength.
-
Data analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a dose-response curve fit.
-
Visualizations
Caption: 15-LOX-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound selectivity.
References
Troubleshooting unexpected results in ThioLox experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using ThioLox, a competitive 15-lipoxygenase-1 (15-LOX-1) inhibitor. Here you will find answers to frequently asked questions and solutions to common issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the inhibitory effect of this compound in my biochemical assay lower than the reported Kᵢ of 3.30 μM?
A1: Several factors could contribute to a lower-than-expected potency of this compound in a biochemical 15-LOX-1 inhibition assay. Refer to the troubleshooting guide below.
Troubleshooting Guide: Lower than Expected Potency
| Potential Cause | Recommended Solution |
| Improper Storage of this compound | This compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Poor Solubility of this compound | This compound is soluble in DMF, DMSO, and Ethanol (B145695) (30 mg/mL).[2] Ensure the final concentration of the solvent in the assay is low (typically ≤0.5%) and consistent across all wells. If precipitation is observed, sonication or gentle heating may aid dissolution.[1][3] |
| Incorrect Enzyme or Substrate Concentration | Ensure the 15-LOX-1 enzyme concentration is appropriate for the assay window and that the substrate (e.g., arachidonic acid, linoleic acid) concentration is at or below its Kₘ for competitive inhibition studies.[4] |
| Degraded Enzyme | Use a fresh aliquot of 15-LOX-1 for each experiment and ensure it has been stored correctly at -80°C. Perform a positive control with a known inhibitor to verify enzyme activity.[4] |
| Inaccurate Pipetting | Calibrate your pipettes regularly and use appropriate sizes for the volumes being dispensed to ensure accurate concentrations of this compound, enzyme, and substrate. |
Q2: I am observing high variability in my IC₅₀ values for this compound between experiments. What could be the cause?
A2: Significant variation in IC₅₀ values can be frustrating. The following table outlines potential sources of this variability and how to address them.
Troubleshooting Guide: High IC₅₀ Variability
| Potential Cause | Recommended Solution |
| Inconsistent Pre-incubation Time | Standardize the pre-incubation time of the 15-LOX-1 enzyme with this compound before adding the substrate. A typical pre-incubation is 15-30 minutes at room temperature.[4] |
| Batch-to-Batch Variation in Reagents | Use the same batch of 15-LOX-1, substrate, and buffer for a set of experiments. If a new batch is introduced, re-validate your assay with control compounds. |
| Assay Conditions Fluctuation | Maintain consistent assay conditions, including temperature, pH, and buffer composition, as these can significantly impact enzyme activity and inhibitor potency.[4] |
| Compound Precipitation | Visually inspect your assay plate for any signs of this compound precipitation. If observed, you may need to adjust the solvent or lower the highest concentration of this compound used. |
Q3: In my cell-based assay, this compound is not showing the expected anti-inflammatory or neuroprotective effects. What should I check?
A3: The transition from a biochemical to a cell-based assay introduces several new variables that can affect the apparent activity of an inhibitor.
Troubleshooting Guide: Ineffective in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Low Cellular Permeability | While this compound has a logP of 3, suggesting good membrane permeability, its uptake can vary between cell types.[1] Consider using permeabilization agents as a positive control to confirm the compound can reach its intracellular target. |
| Compound Efflux | Cells may actively pump this compound out through efflux transporters. You can test this by co-incubating with known efflux pump inhibitors. |
| Metabolism of this compound | Cells may metabolize this compound into an inactive form. The stability of this compound in your specific cell line can be assessed by LC-MS analysis of the cell lysate over time. |
| Off-Target Effects | At higher concentrations, this compound might have off-target effects that mask its intended activity. Perform a dose-response curve to identify the optimal concentration range.[5] |
| High Serum Concentration in Media | Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the this compound treatment period, if compatible with your cell line. |
Experimental Protocols
Protocol 1: In Vitro 15-LOX-1 Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for 15-LOX-1 activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 2 M borate (B1201080) buffer and adjust the pH to 9.0.
-
15-LOX-1 Enzyme Solution: Prepare a working solution of 15-LOX-1 (from soybean) at 200 units/mL in cold assay buffer and keep on ice.
-
Substrate Solution: Dissolve linoleic acid in ethanol and then dilute in the assay buffer to the desired final concentration.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control: A known 15-LOX-1 inhibitor (e.g., quercetin) should be used as a positive control.
-
-
Assay Procedure:
-
Add 12.5 µL of diluted this compound (or DMSO for the negative control) to a 96-well plate.
-
Add 487.5 µL of the 15-LOX-1 enzyme solution to each well and incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding 500 µL of the substrate solution to each well.
-
After a 5-minute incubation at room temperature, measure the absorbance at 234 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity
This protocol is based on the use of this compound to inhibit pro-inflammatory gene expression in RAW 264.7 macrophages.
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Treatment:
-
Endpoint Analysis (qRT-PCR for iNOS expression):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for iNOS and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative expression of iNOS, normalizing to the housekeeping gene and comparing the this compound-treated groups to the LPS/IFNγ-stimulated control group.
-
Visualizations
Signaling Pathway of 15-LOX-1 Inhibition by this compound
Caption: Inhibition of the 15-LOX-1 pathway by this compound.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of this compound.
Troubleshooting Logic for Low Potency
Caption: Troubleshooting logic for unexpected low potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
How to address ThioLox precipitation in stock solutions
Welcome to the Technical Support Center for ThioLox. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with this compound, with a specific focus on preventing and resolving precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 90.0 mg/mL, which corresponds to a concentration of 328.0 mM.[1] To achieve complete dissolution at this high concentration, sonication and gentle warming to 60°C may be necessary.[1]
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Sonication/Warming: Gently warm the solution to 37°C and sonicate for 5-10 minutes.[2] For higher concentrations, warming to 60°C may be required.[1]
-
Verify DMSO Quality: Ensure you are using anhydrous (water-free), high-purity DMSO. DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[2]
-
Check Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO.[2]
Q4: I observed precipitation in my this compound stock solution after storing it. What is the cause and how can I fix it?
A4: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue with small molecule stock solutions.[2] To resolve this, you can gently warm the vial and vortex or sonicate the solution to redissolve the precipitate.[2] Before use, always visually inspect the solution to ensure it is clear. To prevent this from happening in the future, it is highly recommended to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[2][3]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is crucial to store the aliquots in tightly sealed vials to prevent solvent evaporation and water absorption.[5]
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 274.38 g/mol | [6] |
| Solubility in DMSO | 90.0 mg/mL (328.0 mM) | [1] |
| Recommended Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [4] |
| logP | 3 | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the this compound powder is at the bottom.[3]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. For concentrations approaching the solubility limit, you may need to gently warm the vial in a 37°C or 60°C water bath for 5-10 minutes, followed by vortexing.[1][2]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
Protocol 2: Dilution of this compound Stock Solution into Aqueous Media
-
Pre-warm Media: Pre-warm your cell culture media or aqueous buffer to 37°C.[7]
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation upon dilution into an aqueous solution, first, create an intermediate dilution of your high-concentration stock in DMSO.[7][8]
-
Final Dilution: Add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed media while gently vortexing.[7] This helps to ensure rapid mixing and reduces the likelihood of precipitation.
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your experimental medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[7]
-
Final Inspection: After dilution, visually inspect the final working solution to ensure it is clear and free of any precipitate.
Troubleshooting and Visualization
If you encounter precipitation with your this compound stock solution, the following troubleshooting workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. enfanos.com [enfanos.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
ThioLox Cell Viability Assay Technical Support Center
Welcome to the technical support center for cell viability assays involving ThioLox treatment. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain accurate and reliable data when assessing the effects of this compound on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my cell viability assay?
This compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1) that exhibits anti-inflammatory and neuroprotective properties.[1][2] A key characteristic of this compound is its ability to prevent lipid peroxidation and the formation of mitochondrial superoxide, indicating it has antioxidant properties.[1] This is crucial to consider when selecting a cell viability assay, as compounds with intrinsic reducing potential can interfere with assays that measure cellular metabolic activity via the reduction of a substrate, such as MTT, MTS, XTT, and resazurin (B115843) (alamarBlue®).[3][4]
Q2: I'm observing an unexpected increase in cell viability with increasing concentrations of this compound when using an MTT or alamarBlue® assay. Is this a real effect?
It is unlikely to be a true representation of increased cell viability. This phenomenon is a common artifact when testing antioxidant compounds with viability assays based on tetrazolium salts (like MTT) or resazurin.[3][4][5] this compound, due to its antioxidant nature, may directly reduce the assay reagent (e.g., MTT to formazan (B1609692), or resazurin to resorufin) in a cell-free manner. This leads to a stronger colorimetric or fluorescent signal that is independent of cellular metabolic activity, thus giving a false positive reading of increased viability.[3][4]
Q3: Which cell viability assays are recommended for use with this compound?
To avoid the interference issues associated with its antioxidant properties, it is advisable to use assays that measure different aspects of cell health not directly based on cellular reducing potential. Recommended assays include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells, as well as necrotic cells (PI positive).[6][7][8][9] It directly measures plasma membrane changes associated with apoptosis.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.[10][11] Commonly used assays measure the activity of effector caspases like caspase-3 and caspase-7.[10][11]
-
ATP-based Assays: These luminometric assays quantify the amount of ATP present, which correlates with the number of metabolically active, viable cells.
-
Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable cells by assessing membrane integrity.[12] Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Q4: Can I still use my existing MTT or alamarBlue® assay protocol with this compound?
If you must use a reduction-based assay, it is critical to include proper controls to assess the potential for interference. A crucial control is to incubate this compound with the assay reagent in cell-free media. If a color or fluorescence change is observed, this indicates direct reduction by this compound and the assay is not suitable without significant modification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased signal with higher this compound concentration in MTT/alamarBlue® assay | Direct reduction of the assay reagent by this compound due to its antioxidant properties.[3][4][5] | Primary: Switch to an alternative assay not based on cellular reduction (e.g., Annexin V/PI, Caspase-3/7, or an ATP-based assay).Secondary: Perform a cell-free control by adding this compound to media with the assay reagent. If a signal is generated, the assay is not suitable. |
| High background in alamarBlue® assay | Prolonged exposure of the alamarBlue® reagent to light can increase background fluorescence.[13] | Protect the alamarBlue® reagent and assay plates from light during incubation and storage.[13][14] |
| Inconsistent results between replicates | Uneven cell seeding, incomplete solubilization of formazan crystals (MTT assay), or presence of air bubbles. | Ensure a homogenous single-cell suspension before seeding. For MTT assays, ensure complete dissolution of formazan crystals before reading.[15] Check for and remove bubbles before reading the plate.[16] |
| Low signal in Caspase-3/7 assay | The timing of the assay may not coincide with peak caspase activity. Cells may be undergoing a different cell death pathway. | Perform a time-course experiment to determine the optimal time point for measuring caspase activity after this compound treatment. Consider assays for other cell death pathways if apoptosis is not the primary mechanism. |
Experimental Protocols
alamarBlue® Cell Viability Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/ml) and allow them to adhere overnight.[13][17]
-
This compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period.
-
Reagent Preparation: Prepare the alamarBlue® working solution by diluting the stock reagent 1:10 in pre-warmed cell culture medium.[14][17][18]
-
Incubation: Remove the treatment media and add 100 µL of the alamarBlue® working solution to each well. Incubate for 1-4 hours at 37°C, protected from light.[14][19] Incubation time may need to be optimized.[18]
-
Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[17][18] Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[14][17]
-
Controls: Include wells with media and alamarBlue® but no cells to determine background fluorescence.[19] Also, include a cell-free control with this compound and alamarBlue® to check for direct reduction.
Annexin V-FITC / PI Apoptosis Assay
This protocol is for flow cytometry analysis.
-
Cell Treatment: Treat cells with this compound for the desired duration. Include positive and negative controls for apoptosis.[6]
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and collect the cells. Wash all cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[6][7]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL PI working solution.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][7]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[6][7] FITC is typically detected in the FL1 channel and PI in the FL3 channel.
Caspase-3/7 Activity Assay
This protocol outlines a general procedure for a luminescence-based caspase-3/7 assay.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as required.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture medium).[11]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Decision logic for selecting a suitable cell viability assay for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. protocol.everlab.net [protocol.everlab.net]
- 15. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 16. api.sartorius.com [api.sartorius.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
Interpreting inconsistent data from ThioLox studies
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and interpreting inconsistent data that may arise during ThioLox studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in inflammatory pathways and oxidative stress.[1][2] Its primary mechanism involves non-covalent binding to the active site of 15-LOX-1, thereby preventing the enzyme from metabolizing its substrates, such as linoleic acid.[1] This inhibition leads to downstream anti-inflammatory and neuroprotective effects.[1][2]
Q2: What are the key applications of this compound in research?
This compound is primarily used in studies investigating inflammation, neuroprotection, and diseases where 15-LOX-1 activity is considered pathogenic. Key applications include:
-
Anti-inflammatory studies: this compound has been shown to inhibit the expression of pro-inflammatory genes such as IL-1β, IL-6, IL-8, IL-12b, TNFα, and iNOS in models like precision-cut lung slices (PCLS).[1]
-
Neuroprotection assays: It has demonstrated protective effects in neuronal cell models, such as HT-22 cells, against glutamate-induced toxicity by preventing lipid peroxidation and mitochondrial superoxide (B77818) formation.[1]
Q3: How should I store and handle this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] The compound is typically shipped at room temperature.[1]
Troubleshooting Guide
Issue 1: Higher than expected IC50/Ki value for this compound.
Possible Cause 1: Substrate Concentration In a competitive inhibition model, the apparent IC50 value is dependent on the substrate concentration. If the concentration of the substrate (e.g., linoleic acid) is significantly higher than its Km value for the enzyme, a higher concentration of this compound will be required to achieve 50% inhibition.
Troubleshooting Steps:
-
Verify Substrate Concentration: Ensure the substrate concentration used in the assay is appropriate and ideally close to the Km value of 15-LOX-1 for that substrate.
-
Run a Substrate-Velocity Curve: If the Km value is unknown for your specific experimental conditions, perform a substrate-velocity kinetic experiment to determine it.
-
Use the Cheng-Prusoff Equation: To convert your IC50 to a Ki, which is independent of substrate concentration, use the following equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
Possible Cause 2: this compound Degradation Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation, reducing its effective concentration.
Troubleshooting Steps:
-
Prepare Fresh Stock: Prepare a fresh stock solution of this compound from a new vial.
-
Aliquot and Store Properly: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at the recommended temperature (-80°C for long-term).[1]
Issue 2: High variability in anti-inflammatory or neuroprotective effects between experiments.
Possible Cause 1: Inconsistent Cell Health and Density The physiological state of the cells at the time of treatment can significantly impact their response to this compound. Factors such as cell passage number, confluence, and overall health can introduce variability.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain a consistent cell passage number for all experiments.
-
Ensure Consistent Seeding Density: Seed cells at the same density for each experiment to ensure a consistent cell number at the time of treatment.
-
Monitor Cell Viability: Before each experiment, assess cell viability using a method like Trypan Blue exclusion to ensure a healthy cell population.
Possible Cause 2: Variability in Agonist/Toxin Stimulation The potency of the inflammatory stimulus (e.g., LPS) or the neurotoxic agent (e.g., glutamate) can vary between batches or with storage, leading to inconsistent cellular responses.
Troubleshooting Steps:
-
Aliquot and Store Agonist/Toxin: Prepare single-use aliquots of the stimulating agent to ensure consistent concentration and avoid degradation.
-
Perform Dose-Response Curve: For each new batch of agonist or toxin, perform a dose-response curve to confirm its potency and determine the optimal concentration for your experiments.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Experimental Conditions | Reference |
|---|---|---|---|---|
| Ki | 3.30 µM | 15-LOX-1 | Competitive inhibition assay | [1] |
| IC50 | 12 µM | 15-LOX-1 | N/A | [2] |
| Inhibition of Pro-inflammatory Genes | ~50% inhibition at 50 µM | Precision-cut lung slices (PCLS) | Co-incubation with 10 µM linoleic acid for 20h, stimulated with 10 ng/mL LPS for the last 4h. | [1] |
| Neuroprotection | Significant reduction in cell death | Neuronal HT-22 cells | 5-20 µM this compound for 14-16h against glutamate (B1630785) toxicity. | [1] |
| Lipid Peroxidation & Mitochondrial Superoxide | Prevention | Neuronal cells | 10 µM this compound for 16h. |[1] |
Experimental Protocols
Protocol 1: 15-LOX-1 Inhibition Assay
-
Enzyme Preparation: Purify recombinant human 15-LOX-1. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in the assay buffer to achieve final desired concentrations.
-
Substrate Preparation: Prepare a stock solution of linoleic acid in ethanol. Dilute to the desired final concentration in the assay buffer.
-
Assay Procedure: a. In a 96-well plate, add the 15-LOX-1 enzyme to the assay buffer. b. Add the diluted this compound or vehicle control (DMSO) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the linoleic acid substrate. d. Monitor the formation of the product (e.g., 13-hydroperoxyoctadecadienoic acid) by measuring the absorbance at 234 nm over time.
-
Data Analysis: Calculate the initial reaction velocities. Plot the percentage of inhibition against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Neuroprotection Assay in HT-22 Cells
-
Cell Culture: Culture murine hippocampal HT-22 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control for 14-16 hours.[1]
-
Glutamate Challenge: After the pre-treatment period, add glutamate to a final concentration of 5 mM to induce excitotoxicity.
-
Incubation: Incubate the cells for an additional 8-12 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT or LDH release.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated, non-glutamate-exposed control.
Visualizations
Caption: this compound competitively inhibits the 15-LOX-1 enzyme.
Caption: A logical workflow for troubleshooting inconsistent this compound data.
References
ThioLox Stability: A Technical Guide for Researchers
This technical support center provides essential information and guidance on the stability of ThioLox at various storage temperatures. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: I have prepared a stock solution of this compound. How should I store it and for how long is it stable?
A2: Stock solutions of this compound should be stored at low temperatures to maintain their integrity. At -80°C, a stock solution is stable for up to six months to a year.[1][2][3] If stored at -20°C, the stability is reduced to approximately one month.[1][3] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation can occur, especially at lower temperatures. To redissolve the compound, you can gently warm the solution and/or use sonication.[2][3] Always ensure the solution is clear before use. To minimize precipitation, consider preparing aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q4: I accidentally left my this compound powder at room temperature for a few hours. Is it still usable?
Q5: How can I assess the stability of my this compound solution if I suspect degradation?
A5: If you are concerned about the stability of your this compound solution, the most reliable method to assess its integrity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of active this compound and detect the presence of any degradation products.
This compound Storage Stability Data
The following table summarizes the recommended storage conditions and stability periods for this compound in both solid (powder) and solution forms.
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | 6 months to 1 year[1][2][3] |
| -20°C | 1 month[1][3] |
Experimental Protocols
While specific degradation kinetic studies for this compound are not publicly available, a general approach to stability testing can be outlined based on established pharmaceutical guidelines.[5][6][7]
Protocol: Accelerated Stability Study (Forced Degradation)
This protocol is a generalized approach to assess the stability of a compound like this compound under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined periods (e.g., 1, 3, 7, 14 days). Include a control group stored at the recommended temperature (-80°C).
-
Sample Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its potential degradation products.
-
Data Analysis: Quantify the remaining percentage of this compound at each time point and temperature. This data can be used to calculate the degradation rate constant (k) and estimate the shelf-life under different conditions using the Arrhenius equation.
Logical Relationship of Temperature and Stability
The stability of a chemical compound like this compound is inversely related to the storage temperature. As the temperature increases, the rate of chemical degradation typically accelerates, leading to a shorter shelf-life.
Caption: Relationship between storage temperature and this compound degradation rate.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 6. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
Impact of serum concentration on ThioLox activity in vitro
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and frequently asked questions regarding the impact of serum concentration on the in vitro activity of ThioLox.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a competitive inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1), with a reported Ki (inhibition constant) of 3.3 µM and an IC50 value of 12 µM in certain assays.[1][2][3] It functions by binding non-covalently to the active site of the 15-LOX-1 enzyme, preventing it from converting its substrates, such as linoleic acid.[1] Due to its role in inhibiting this key enzyme in inflammatory pathways, this compound exhibits both anti-inflammatory and neuroprotective properties.[1][2]
Figure 1. Mechanism of this compound competitive inhibition of the 15-LOX-1 enzyme.
Q2: My experimental IC50 for this compound is significantly higher than the values reported in the literature. What could be the cause?
A common reason for observing a rightward shift in the dose-response curve (i.e., a higher IC50 value) is the presence of serum in the cell culture medium. Small molecules, including this compound, can bind to proteins present in serum, most notably albumin.[4][5] This binding sequesters the compound, reducing its "free" concentration available to interact with the target enzyme within the cells. The IC50 value is dependent on the free drug concentration, so if a significant portion of this compound is protein-bound, a higher total concentration is required to achieve the same inhibitory effect.[5]
Q3: How does serum concentration quantitatively affect this compound potency?
The inhibitory activity of this compound is expected to decrease as the serum concentration in the assay medium increases. This is due to the increased concentration of binding proteins like albumin and alpha-acid glycoprotein (B1211001) (AAG).[5] While specific data for this compound is not publicly available, the expected trend is a concentration-dependent increase in the IC50 value. Researchers should empirically determine the IC50 in their specific assay conditions.
Illustrative Data: Expected Impact of Serum on this compound IC50
The following table presents hypothetical data to illustrate the expected relationship between Fetal Bovine Serum (FBS) concentration and the apparent IC50 of this compound in a typical cell-based assay.
| FBS Concentration (%) | Apparent IC50 of this compound (µM) | Fold Shift (vs. 0% FBS) |
| 0% (Serum-Free) | 12.5 | 1.0x |
| 2% | 21.3 | 1.7x |
| 5% | 43.8 | 3.5x |
| 10% | 85.0 | 6.8x |
| 20% | 152.5 | 12.2x |
| Note: This data is for illustrative purposes only and is intended to demonstrate a common pharmacological principle. Actual results may vary based on the cell line, assay type, and serum lot. |
Troubleshooting Guide
Problem: High variability or poor reproducibility in this compound activity assays.
-
Possible Cause 1: Serum Lot-to-Lot Variability. The composition and concentration of proteins can vary significantly between different lots of serum.
-
Solution: If possible, purchase a single large lot of serum for an entire series of experiments. If switching lots is unavoidable, perform a bridging study to re-validate the IC50 of this compound with the new lot.
-
-
Possible Cause 2: Inconsistent Assay Conditions. Minor variations in cell density, incubation time, or reagent preparation can lead to variable results.
-
Solution: Strictly adhere to a standardized protocol. Ensure consistent cell passage numbers and seeding densities.[6] Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
-
Figure 2. A logical workflow for troubleshooting unexpected this compound IC50 values.
Problem: High background signal in a fluorescence- or luminescence-based assay.
-
Possible Cause: Media Components. Common media supplements like Fetal Bovine Serum (FBS) and phenol (B47542) red can be sources of autofluorescence or otherwise interfere with assay signals.[7]
-
Solution: Whenever possible, perform the final measurement step in a buffer solution like PBS or in serum-free, phenol red-free media.[7] Always include "media-only" and "vehicle control" wells to determine the baseline background signal.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Viability Assay
This protocol provides a general framework for measuring the effect of this compound on the viability of a cell line (e.g., HT-22 hippocampal cells) challenged with an insult that involves 15-LOX-1 activity, such as glutamate-induced oxidative stress.[1][8]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 16-24 hours in complete growth medium (e.g., DMEM + 10% FBS).
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the desired assay medium (containing a fixed percentage of serum). Also prepare a vehicle control (e.g., 0.1% DMSO in media).
-
Treatment: Remove the growth medium from the cells and replace it with the this compound dilutions or vehicle control. Pre-incubate the cells with the compound for 1-2 hours.
-
Induction of Cell Stress: Add the stress-inducing agent (e.g., L-glutamic acid to a final concentration of 5 mM) to all wells except for the "no-stress" control.
-
Incubation: Incubate the plate for 14-16 hours at 37°C in a CO2 incubator.[1]
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or ATP-based (e.g., CellTiter-Glo®) assay, following the manufacturer's instructions.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control (100% inhibition) and no-stress control (0% inhibition), and fit the dose-response curve using a four-parameter logistic regression to determine the IC50 value.
Protocol 2: Serum-Shift Assay to Quantify Serum Protein Binding
This experiment is designed to specifically measure the impact of serum protein binding on the apparent potency of this compound.
-
Prepare Media: Create batches of assay media containing different concentrations of serum (e.g., 0%, 1%, 2%, 5%, and 10% FBS).
-
Run Parallel Assays: Perform the complete IC50 determination assay (as described in Protocol 1) in parallel for each of the prepared serum concentrations.
-
Analyze and Compare: Calculate the IC50 value for this compound at each serum concentration.
-
Calculate Fold Shift: Determine the fold shift in IC50 for each serum-containing condition by dividing its IC50 value by the IC50 value obtained in serum-free (0% FBS) conditions. This quantifies the impact of protein binding.
Figure 3. The effect of serum protein binding on the availability of free this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 4. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of ThioLox and Other 15-Lipoxygenase-1 Inhibitors for Researchers
An in-depth guide to the efficacy and experimental profiles of leading 15-LOX-1 inhibitors, offering a data-driven comparison for researchers and drug development professionals.
This guide provides a comprehensive comparison of ThioLox, a notable 15-lipoxygenase-1 (15-LOX-1) inhibitor, with other well-characterized inhibitors of the same enzyme: ML351, PD146176, and Nordihydroguaiaretic acid (NDGA). The following sections detail their respective potencies, mechanisms of action, and cellular effects, supported by experimental data and protocols to aid in the selection of the most suitable compound for research applications.
Quantitative Comparison of Inhibitor Efficacy
The in vitro efficacy of this compound and its counterparts has been determined through various enzymatic assays. The following table summarizes the key quantitative data for each inhibitor, including IC50 and Ki values, which are critical metrics for assessing their potency and binding affinity to 15-LOX-1.
| Inhibitor | IC50 (15-LOX-1) | Ki | Mechanism of Inhibition | Selectivity Profile |
| This compound | 12 µM | 3.30 µM | Competitive | Information not available |
| ML351 | 200 nM | Not explicitly reported | Mixed | >250-fold selective over 5-LOX, 12-LOX, and 15-LOX-2 |
| PD146176 | 0.54 µM | 197 nM | Non-competitive | Specific for 15-LOX |
| NDGA | ~1.7-30 µM | Not explicitly reported | Non-specific/Redox-based | Inhibits 5-LOX and 12-LOX with similar potency |
Cellular and In Vivo Effects
Beyond enzymatic inhibition, the cellular and in vivo activities of these compounds provide crucial insights into their therapeutic potential.
-
This compound has demonstrated both anti-inflammatory and neuroprotective properties. In cell-based assays, it has been shown to protect neuronal cells from glutamate-induced toxicity.
-
ML351 is a potent and highly selective inhibitor that has shown neuroprotective effects in cellular models of oxidative stress and has demonstrated in vivo activity in animal models of ischemic stroke.[1]
-
PD146176 has been investigated for its role in atherosclerosis, where it has been shown to limit the progression of the disease in animal models.
-
NDGA , while a potent antioxidant, is a non-selective lipoxygenase inhibitor and its cellular effects are broad, encompassing anti-inflammatory and anti-proliferative activities.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches related to 15-LOX-1 inhibition, the following diagrams are provided.
Caption: Role of 15-LOX-1 in the neuroinflammatory cascade.
Caption: A typical experimental workflow for evaluating 15-LOX-1 inhibitors.
Experimental Protocols
15-LOX-1 Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method for determining the inhibitory activity of compounds against 15-LOX-1.
Materials:
-
Recombinant human 15-LOX-1
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (pH 9.0)
-
Test inhibitor (dissolved in DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing borate buffer and the 15-LOX-1 enzyme in a quartz cuvette.
-
Add the test inhibitor at various concentrations to the reaction mixture and incubate for a specified time (e.g., 5 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HPODE).
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Neuroprotection Assay (Glutamate-Induced Toxicity in HT-22 Cells)
This cell-based assay is used to evaluate the neuroprotective effects of 15-LOX-1 inhibitors.
Materials:
-
HT-22 mouse hippocampal neuronal cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Test inhibitor
-
MTT reagent for cell viability assessment
Procedure:
-
Seed HT-22 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding glutamate to the cell culture medium.
-
Co-incubate the cells with the inhibitor and glutamate for a specified duration (e.g., 24 hours).
-
Assess cell viability using the MTT assay, which measures the metabolic activity of living cells. The absorbance is read on a microplate reader.
-
Calculate the percentage of neuroprotection relative to the glutamate-treated control group.
Conclusion
The choice of a 15-LOX-1 inhibitor for research purposes depends on the specific experimental needs. This compound presents as a competitive inhibitor with micromolar potency, suitable for studies where this specific mechanism of action is of interest. For applications requiring high potency and selectivity, ML351 is a strong candidate with the added advantage of demonstrated in vivo efficacy. PD146176 offers a non-competitive mechanism and is well-suited for research in the field of atherosclerosis. NDGA , due to its lack of specificity, is more appropriate as a general antioxidant or a broad-spectrum lipoxygenase inhibitor rather than a specific tool for studying 15-LOX-1. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their future studies.
References
ThioLox vs. PD146176: A Comparative Guide to 15-Lipoxygenase Inhibitors for Lipid Peroxidation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of 15-lipoxygenase (15-LOX), ThioLox and PD146176, with a focus on their application in inhibiting lipid peroxidation. This document summarizes their mechanisms of action, presents available quantitative data, and provides detailed experimental protocols to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction
Lipid peroxidation, a process of oxidative degradation of lipids, is implicated in a wide range of pathological conditions, including neurodegenerative diseases, atherosclerosis, and inflammatory disorders. The 15-lipoxygenase (15-LOX) enzyme family plays a crucial role in the initiation and propagation of lipid peroxidation by catalyzing the insertion of molecular oxygen into polyunsaturated fatty acids. Consequently, inhibitors of 15-LOX are valuable tools for investigating the role of lipid peroxidation in disease and for the development of novel therapeutics. This guide focuses on two such inhibitors: this compound and PD146176.
Mechanism of Action
This compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1).[1] As a competitive inhibitor, this compound binds to the active site of the enzyme, thereby preventing the substrate (e.g., linoleic acid or arachidonic acid) from binding and undergoing oxidation. This mode of action is reversible.
PD146176 , in contrast, is a potent and selective non-competitive inhibitor of 15-lipoxygenase (15-LO).[2] A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. PD146176 is noted for its high selectivity for 15-LOX over other lipoxygenases (5-LOX, 12-LOX) and cyclooxygenases (COX-1, COX-2), and it lacks significant non-specific antioxidant properties.[2]
Performance Data
The following table summarizes the available quantitative data for this compound and PD146176.
Disclaimer: The data presented below are compiled from different sources and were not obtained under the same experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution. The IC50 and Ki values can vary depending on the enzyme source, substrate concentration, and assay conditions.
| Parameter | This compound | PD146176 |
| Target Enzyme | 15-Lipoxygenase-1 (15-LOX-1) | 15-Lipoxygenase (15-LO)[3][4] |
| Inhibition Type | Competitive | Non-competitive[2] |
| Ki (Inhibition Constant) | 3.30 μM | 197 nM (for rabbit reticulocyte 15-LO)[3][4] |
| IC50 (Half-maximal Inhibitory Concentration) | Not explicitly found in a direct comparison. | 0.54 μM (for rabbit reticulocyte 15-LO)[2][3] |
| Effect on Cellular Lipid Peroxidation | Prevents lipid peroxidation in neuronal cells. | Attenuates the increase of lipid peroxides.[5] One study found its effect to be comparable to another 15-LOX-1 inhibitor, 9c (i472).[5] |
Signaling Pathway
The 15-lipoxygenase pathway plays a significant role in mediating lipid peroxidation and subsequent cellular signaling. The diagram below illustrates the central role of 15-LOX in the conversion of polyunsaturated fatty acids (PUFAs) into lipid hydroperoxides, which can then trigger downstream signaling cascades. Both this compound and PD146176 act to inhibit this initial step, thereby preventing the formation of these signaling molecules.
Caption: Inhibition of the 15-LOX pathway by this compound and PD146176.
Experimental Protocols
15-Lipoxygenase Inhibition Assay
This protocol is adapted from a general procedure for assaying 15-lipoxygenase inhibition and can be used to determine the IC50 values of this compound and PD146176.
Materials:
-
15-Lipoxygenase (e.g., from soybean or rabbit reticulocytes)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound or PD146176
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a substrate solution: Dissolve linoleic acid in ethanol (B145695) and then dilute with borate buffer to a final concentration of 250 µM.
-
Prepare inhibitor stock solutions: Dissolve this compound and PD146176 in DMSO to create concentrated stock solutions.
-
Prepare enzyme solution: Dissolve 15-lipoxygenase in cold borate buffer to a suitable concentration (e.g., 10,000 U/mL). Keep the enzyme solution on ice.
-
Assay setup: In a cuvette, mix the borate buffer, enzyme solution, and the inhibitor at various concentrations. The final volume is typically 1 mL. For the control, add DMSO without the inhibitor.
-
Initiate the reaction: Add the linoleic acid substrate to the cuvette to start the reaction.
-
Measure absorbance: Immediately measure the increase in absorbance at 234 nm for 5 minutes. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.
-
Calculate inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Lipid Peroxidation Assay using C11-BODIPY
This protocol utilizes the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation in live cells. Upon oxidation, the fluorescence emission of this probe shifts from red to green.
Materials:
-
Cells of interest cultured in appropriate media
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
This compound or PD146176
-
An agent to induce lipid peroxidation (e.g., erastin, RSL3, or cumene (B47948) hydroperoxide)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Inhibitor pre-treatment: Treat the cells with various concentrations of this compound or PD146176 for a specified period (e.g., 2-4 hours).
-
Induce lipid peroxidation: Add the pro-oxidant agent to the cells and incubate for the desired time.
-
Stain with C11-BODIPY: Add C11-BODIPY™ 581/591 to the cell culture medium to a final concentration of 1-10 µM and incubate for 30 minutes at 37°C.[3]
-
Wash cells: Remove the medium and wash the cells three times with PBS.
-
Analyze fluorescence:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cells using a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels. The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
Cell or tissue homogenates
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Sample preparation: Homogenize cells or tissues in a suitable buffer.
-
Protein precipitation: Add ice-cold TCA to the homogenate to precipitate proteins.[6] Centrifuge to collect the supernatant.[6]
-
Reaction with TBA: Mix the supernatant with an equal volume of TBA solution.[6]
-
Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow the formation of the MDA-TBA adduct, which has a pink color.[6]
-
Cooling and measurement: Cool the samples to room temperature and measure the absorbance at 532 nm.[4]
-
Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve.[7]
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound and PD146176 in inhibiting lipid peroxidation.
Caption: Workflow for comparing this compound and PD146176.
Conclusion
Both this compound and PD146176 are effective inhibitors of 15-lipoxygenase and can be used to study the role of lipid peroxidation in various biological processes. The choice between the two may depend on the specific research question. This compound's competitive inhibition may be advantageous in studies where direct competition with the natural substrate is relevant. PD146176's high potency, selectivity, and non-competitive mechanism make it a strong candidate for studies requiring a robust and specific inhibition of 15-LOX activity without direct interference with substrate binding. The lack of direct comparative studies under identical conditions highlights the need for such research to provide a definitive quantitative ranking of their efficacy. Researchers are encouraged to carefully consider the experimental context and the distinct mechanisms of these inhibitors when designing their studies.
References
- 1. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 5. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
Studying 15-Lipoxygenase-1 (15-LOX-1): A Comparative Guide to Alternative Methods Beyond ThioLox
For researchers, scientists, and drug development professionals investigating the role of 15-lipoxygenase-1 (15-LOX-1) in inflammation, cancer, and cardiovascular diseases, a diverse toolkit of robust and reliable methods is essential. While ThioLox has been a notable inhibitor, a comprehensive understanding of 15-LOX-1 function necessitates a broader perspective on the available methodologies. This guide provides an objective comparison of various alternatives, from small molecule inhibitors to genetic approaches, supported by experimental data and detailed protocols.
15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the peroxidation of polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid (LA).[1][2] This enzymatic activity produces bioactive lipid mediators, such as 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE), which are implicated in a range of physiological and pathological processes.[1][2]
Pharmacological Inhibition: A Comparative Analysis
A primary strategy for elucidating 15-LOX-1 function involves the use of small molecule inhibitors. These compounds allow for the acute modulation of enzyme activity in various experimental systems. A comparison of several inhibitors reveals a range of potencies and selectivities.
| Inhibitor | Target(s) | IC50 Value | Cell-Based Activity | Key Characteristics & Notes |
| ML351 | Human 15-LOX-1 | 200 nM[3][4] | Yes[4][5] | A potent and selective mixed-type inhibitor with demonstrated in vivo activity in a mouse model of ischemic stroke.[4][5] It does not reduce the active-site ferric ion.[4] |
| PD-146176 | 12/15-LOX | 810 nM[3] | Yes[1] | An indole-based inhibitor that has shown effects on lipid peroxidation in cellular models.[1] |
| 9c (i472) | 15-LOX-1 | 190 nM[1] | Yes[1] | A potent indole-based inhibitor that protects macrophages from LPS-induced cell death by inhibiting nitric oxide formation and lipid peroxidation.[1] |
| NDGA | General LOX Inhibitor | ~10 µM (for 15-LO in eosinophils)[6] | Yes[6] | A well-known but non-selective lipoxygenase inhibitor, often used as a general control.[4] |
| BLX3887 | 15-LO-1 | Potent in eosinophils[7] | Yes[7] | Considered one of the best 15-LO-1 inhibitors in eosinophils.[7] |
| BLX769 | 15-LO-1 | Partial inhibition at 10 µM in eosinophils[6][7] | Yes[6][7] | A documented 15-LO-1 inhibitor.[7] |
| Zileuton | 5-LOX | >50 µM (for 15-LOX-1)[8] | Yes[1] | A selective 5-LOX inhibitor, often used as a negative control to demonstrate 15-LOX-1 specific effects.[1][8] |
Beyond Small Molecules: Alternative Methodologies
Pharmacological inhibitors, while useful, can have off-target effects. Therefore, complementing their use with other techniques is crucial for validating findings.
Activity-Based Probes (ABPs)
ABPs are powerful tools for profiling enzyme activity directly in complex biological systems.[8] These probes, often substrate analogs, covalently bind to the active site of an enzyme, allowing for its detection and quantification.[8][9]
-
Mechanism: An activity-based probe, such as N144, was developed to mimic the natural substrate of 15-LOX-1.[10] It covalently binds to the active enzyme and contains a chemical reporter for subsequent detection, for example, via an oxidative Heck reaction for biotinylation.[8][9]
-
Application: ABPs can be used to label active 15-LOX-1 in cell lysates and tissue samples, providing a direct measure of enzymatic function that is less susceptible to artifacts than inhibitor studies alone.[8][10]
Genetic Approaches
Modulating the expression of the 15-LOX-1 gene (ALOX15) provides a highly specific means to study its function.
-
siRNA/shRNA-Mediated Knockdown: Short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to silence the expression of 12/15-LOX.[11] This approach has been successfully used in mouse macrophages and vascular smooth muscle cells to demonstrate the role of 12/15-LOX in oxidant stress and inflammation.[11]
-
Knockout Models: Genetically engineered mice lacking the 12/15-LOX gene (Alox15 knockout) have been instrumental in defining its role in various diseases.[12][13][14] For instance, crossing 12/15-LO knockout mice with LDL receptor-deficient mice demonstrated a significant reduction in atherosclerosis.[12] These models provide definitive evidence for the enzyme's long-term contribution to disease pathology.
Diagrams of Pathways and Workflows
To visually represent the complex processes involved in studying 15-LOX-1, the following diagrams have been generated.
Caption: Signaling pathway of 15-LOX-1 in regulated cell death.[1]
Caption: Workflow for a common 15-LOX-1 enzyme activity assay.[1][15]
Caption: Logical relationships between different 15-LOX-1 study methods.
Experimental Protocols
Spectrophotometric 15-LOX-1 Activity Assay
This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, 13-HpODE, from linoleic acid, which absorbs light at 234 nm.[1][15]
Materials:
-
Recombinant human 15-LOX-1
-
Linoleic acid (substrate)
-
0.2 M Borate buffer (pH 9.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Dissolve 15-LOX-1 in 0.2 M borate buffer. The final concentration should be determined empirically to yield a linear rate of product formation (e.g., 200 U/mL final concentration).[15] Keep the enzyme solution on ice.
-
Substrate Solution: Prepare a 250 µM solution of linoleic acid in borate buffer. This will result in a final concentration of 125 µM in the assay.[15]
-
Inhibitor Solutions: Dissolve test compounds in DMSO to create stock solutions. Further dilute in borate buffer as needed.
-
-
Assay Execution:
-
Set the spectrophotometer to record absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.[15]
-
To a cuvette, add the enzyme solution and the test inhibitor (or DMSO for control). Incubate for 5 minutes at room temperature.[15]
-
Initiate the reaction by rapidly adding the substrate solution to the cuvette.
-
Immediately begin recording the absorbance.
-
-
Data Analysis:
-
Determine the rate of reaction by calculating the change in absorbance per minute (ΔA234/min) from the linear portion of the curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Fluorescence Assay for LOX Activity
This high-throughput method measures LOX activity within cells by detecting the reactive oxygen species (ROS) generated during the enzymatic reaction using a fluorescent probe.[16][17]
Materials:
-
HEK293 cells stably expressing 15-LOX-1 (or other relevant cell line, e.g., RAW 264.7 macrophages)[1][17]
-
Cell culture medium and reagents
-
Fluorescent ROS indicator (e.g., H2DCFDA)
-
Arachidonic acid (substrate)
-
Test inhibitors
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed the 15-LOX-1 expressing cells in a 96-well plate and grow to confluence.
-
-
Assay Execution:
-
Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
-
Load the cells with the fluorescent ROS probe according to the manufacturer's instructions.
-
Add the test inhibitors at various concentrations and incubate for a predetermined time.
-
Add arachidonic acid to stimulate 15-LOX-1 activity.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Compare the fluorescence signal in inhibitor-treated wells to control wells to determine the extent of inhibition.
-
Calculate IC50 values as described for the spectrophotometric assay. This method can be validated by comparing results with HPLC analysis of lipid mediator products.[16]
-
Western Blot for 15-LOX-1 Expression
This protocol is used to detect and quantify the amount of 15-LOX-1 protein in cell or tissue lysates, which is particularly useful after siRNA-mediated knockdown or in knockout models.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for 15-LOX-1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-15-LOX-1 antibody overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Visualization:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading across lanes.
-
Quantify band intensities using densitometry software.
-
References
- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils | PLOS One [journals.plos.org]
- 7. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-Based Probes for 15-lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of silencing leukocyte-type 12/15-lipoxygenase using short interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Deletion of 12/15-Lipoxygenase Alters Macrophage and Islet Function in NOD-Alox15null Mice, Leading to Protection against Type 1 Diabetes Development | PLOS One [journals.plos.org]
- 14. Genetic deletion of 12/15 lipoxygenase promotes effective resolution of inflammation following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-Validation of 15-LOX-1 Inhibition: A Comparison of ThioLox and siRNA Knockdown
A critical step in target validation and drug development is ensuring that the observed effects of a pharmacological inhibitor are truly due to its interaction with the intended target. This guide provides a framework for cross-validating the effects of ThioLox, a competitive 15-lipoxygenase-1 (15-LOX-1) inhibitor, with the highly specific genetic method of small interfering RNA (siRNA) knockdown.
The enzyme 15-lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene, is a key player in the metabolism of polyunsaturated fatty acids, producing lipid peroxides that are implicated in a variety of cellular processes, including inflammation and a form of regulated cell death known as ferroptosis.[1][2] Given its role in various pathologies, 15-LOX-1 is an attractive therapeutic target.[3]
This compound is a competitive inhibitor of 15-LOX-1 with a reported Ki of 3.30 μM, demonstrating anti-inflammatory and neuroprotective properties in cellular models.[4] To rigorously validate that the biological effects of this compound are mediated through its inhibition of 15-LOX-1, a comparison with siRNA-mediated silencing of the ALOX15 gene is essential. This genetic approach provides a highly specific method to reduce the protein levels of 15-LOX-1, thereby allowing for a direct comparison of the resulting phenotype with that of the chemical inhibitor.[5]
Comparative Methodologies
The core principle of this cross-validation is to assess whether the pharmacological inhibition of 15-LOX-1 by this compound phenocopies the genetic knockdown of 15-LOX-1. This involves performing parallel experiments where one set of cells is treated with this compound and another is transfected with siRNA targeting ALOX15.
| Parameter | Pharmacological Inhibition (this compound) | Genetic Knockdown (siRNA) |
| Principle | Competitive, non-covalent binding to the 15-LOX-1 active site, blocking substrate access.[4] | Post-transcriptional gene silencing by inducing degradation of ALOX15 mRNA. |
| Target | 15-LOX-1 enzyme activity. | ALOX15 mRNA, leading to reduced 15-LOX-1 protein expression.[6] |
| Time to Effect | Rapid, typically within minutes to hours of administration. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours).[6] |
| Specificity | Potential for off-target effects on other proteins or pathways. | High specificity for the target mRNA sequence, minimizing off-target effects. |
| Reversibility | Reversible upon washout of the compound. | Transient; effect is lost as cells divide and the siRNA is diluted or degraded. |
Experimental Workflow and Key Assays
A typical cross-validation workflow involves inducing a 15-LOX-1-dependent phenotype, such as ferroptosis or inflammation, and then applying either this compound or ALOX15 siRNA to rescue or prevent this phenotype.
The 15-LOX-1 Signaling Pathway in Ferroptosis
15-LOX-1 plays a significant role in ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[7] The enzyme catalyzes the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, a critical initiating step in the ferroptotic cascade.[8][9] Both this compound and ALOX15 siRNA aim to interrupt this process at the level of 15-LOX-1.
Expected Comparative Results
Successful cross-validation would demonstrate that both this compound treatment and ALOX15 siRNA knockdown lead to similar downstream effects. Studies have shown that silencing or inhibiting ALOX15 can ameliorate lipid peroxidation and protect cells from ferroptotic death.[6][10]
| Assay | Control (Inducer Only) | This compound + Inducer | ALOX15 siRNA + Inducer | Expected Outcome for Validation |
| Cell Viability (%) | 40-50% | 80-90% | 80-90% | This compound and siRNA both significantly rescue cell death compared to the control. |
| Lipid Peroxidation (Relative Fluorescence) | High | Low | Low | Both interventions significantly reduce the accumulation of lipid peroxides.[10][11] |
| 15-LOX-1 Protein Level (Western Blot) | 100% | ~100% | <30% | siRNA specifically reduces protein levels, while this compound does not.[6] |
| Inflammatory Cytokine Expression (e.g., IL-6, TNFα) | High | Low | Low | Both methods reduce the expression of inflammatory markers downstream of 15-LOX-1 activity.[4][5] |
Detailed Experimental Protocols
1. ALOX15 siRNA Knockdown Protocol
This protocol is adapted from studies demonstrating efficient knockdown of lipoxygenase enzymes.[5][6]
-
Cell Seeding: Seed cells (e.g., HT1080, RAW 264.7 macrophages) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute 20-50 pmol of ALOX15-targeting siRNA and a non-targeting control siRNA into serum-free media. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free media.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation, and then add the complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein turnover.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency via qRT-PCR (targeting ALOX15 mRNA) and Western blot (targeting 15-LOX-1 protein).
-
Functional Assay: Proceed with the induction of ferroptosis (e.g., with RSL3 or erastin) or inflammation (e.g., with LPS) and measure the desired endpoints.
2. This compound Inhibition Protocol
This protocol is based on the reported cellular activity of this compound.[4]
-
Cell Seeding: Seed cells at a density appropriate for the planned functional assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in cell culture media to the final desired concentrations (e.g., 5-50 μM).
-
Treatment: Pre-incubate cells with this compound or vehicle control for a specified period (e.g., 1-2 hours) before adding the inflammatory or ferroptotic stimulus.
-
Co-incubation: Co-incubate the cells with this compound and the stimulus for the duration of the experiment (e.g., 16-24 hours).
-
Functional Assay: Measure the desired endpoints, such as cell viability, lipid peroxidation, or cytokine secretion.
Conclusion
Cross-validation using both a specific pharmacological inhibitor like this compound and a genetic tool like siRNA is a robust strategy to confirm the role of a target protein, in this case, 15-LOX-1, in a biological process. A high degree of correlation between the results obtained from both methods provides strong evidence that the observed effects of this compound are on-target, thereby validating 15-LOX-1 as a key mediator of the phenotype and strengthening the rationale for its pursuit in drug development programs.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Analysis of LOX1 Inhibition Identifies Descriptors Responsible for Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of silencing leukocyte-type 12/15-lipoxygenase using short interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolving the Role of Lipoxygenases in the Initiation and Execution of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. ALOX15 Modulates Ferroptosis via the Reactive Oxygen Species-Mediated MAPK Pathway in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of ThioLox and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent ThioLox with other notable alternatives, Edaravone and N-acetylcysteine (NAC). The information presented is supported by available experimental data to assist researchers and professionals in drug development in their evaluation of these compounds.
Overview of Neuroprotective Mechanisms
Neurodegenerative diseases and acute neuronal injury are often characterized by complex pathological cascades, including oxidative stress, inflammation, and excitotoxicity. Neuroprotective agents aim to interfere with these processes to preserve neuronal function and viability. This guide focuses on three such agents with distinct primary mechanisms of action.
-
This compound: A competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the generation of lipid hydroperoxides and subsequent oxidative stress and inflammation in neuronal cells. By inhibiting 15-LOX-1, this compound mitigates downstream inflammatory signaling and protects against glutamate-induced oxidative toxicity.
-
Edaravone: A potent free radical scavenger that effectively quenches reactive oxygen species (ROS), thereby reducing oxidative damage to lipids, proteins, and DNA. Its neuroprotective effects are also attributed to the activation of the Nrf2/HO-1 and GDNF/RET signaling pathways, which are crucial for cellular antioxidant responses and neuronal survival.
-
N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (B108866) (GSH), NAC enhances the cellular antioxidant capacity. It also exhibits direct radical scavenging properties and modulates glutamatergic neurotransmission, offering a multi-faceted approach to neuroprotection. Its mechanism is closely linked to the activation of the Nrf2-ARE signaling pathway.
Comparative Efficacy Data
The following tables summarize the available quantitative data from in vitro studies, primarily focusing on the widely used glutamate-induced cytotoxicity model in HT22 hippocampal neuronal cells. It is important to note that these data are collated from different studies and direct comparative experiments under identical conditions may not be available.
Table 1: 15-Lipoxygenase-1 Inhibition
| Compound | Target | Assay Principle | IC50 / Ki | Reference |
| This compound | 15-Lipoxygenase-1 (15-LOX-1) | Spectrophotometric measurement of linoleic acid peroxidation | Ki: 3.30 μM | [1] |
Table 2: Neuroprotection against Glutamate-Induced Cytotoxicity in HT22 Cells
| Compound | Concentration | % Cell Viability (relative to control) | Experimental Model | Reference |
| This compound | 5-20 μM | Significantly increased | Glutamate-induced toxicity | [1] |
| Edaravone | 10 μM | Concentration-dependent protection | H2O2 or glutamate-induced toxicity | [2] |
| N-acetylcysteine (NAC) | 0.5 mM | Significant protection | Glutamate-induced toxicity | [3][4] |
Note: Direct numerical comparisons of cell viability percentages are challenging due to variations in experimental setups across different studies. The provided data indicates a significant protective effect for all three compounds in the low micromolar to millimolar range.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound, Edaravone, and NAC in the context of neuroprotection.
Caption: this compound inhibits 15-LOX-1, preventing downstream oxidative stress and inflammation.
References
- 1. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle of 15-Lipoxygenase Inhibitors: ThioLox vs. ML351
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of 15-lipoxygenase (15-LOX) is paramount in the pursuit of novel therapeutics for a range of inflammatory and neurodegenerative diseases. This guide provides a comprehensive comparison of two prominent 15-LOX inhibitors, ThioLox and ML351, focusing on their performance, underlying mechanisms, and the experimental data that define their profiles.
Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators. Specifically, 15-lipoxygenase-1 (15-LOX-1) has been implicated in the pathophysiology of various diseases, including asthma, atherosclerosis, cancer, and neurodegenerative disorders.[1][2] The inhibition of this enzyme, therefore, represents a promising therapeutic strategy.
This guide delves into a detailed comparison of this compound, a competitive 15-LOX-1 inhibitor, and ML351, a potent and selective mixed inhibitor of 15-LOX-1. We will examine their inhibitory activities, mechanisms of action, and reported biological effects, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and ML351, providing a clear comparison of their potency and mechanism of action against 15-LOX-1.
| Parameter | This compound | ML351 |
| Target | 15-Lipoxygenase-1 (15-LOX-1) | 15-Lipoxygenase-1 (15-LOX-1 / 12/15-LOX) |
| Potency (IC₅₀) | 12 µM[3] | 200 nM[4][5] |
| Inhibition Constant (Ki) | 3.30 µM[6] | Not explicitly reported, but described as a tight binding inhibitor[5] |
| Mechanism of Action | Competitive[6] | Mixed inhibitor[5][7] |
| Selectivity | Information not available in the provided search results. | >250-fold selective versus 5-LOX, platelet 12-LOX, and 15-LOX-2[4][5] |
Delving into the Mechanisms: How They Work
This compound acts as a competitive inhibitor of 15-LOX-1, meaning it directly competes with the enzyme's natural substrate, such as linoleic or arachidonic acid, for binding to the active site.[6] This mode of action is characterized by a non-covalent interaction with the enzyme's active site.[6]
In contrast, ML351 is described as a tight-binding, mixed inhibitor of 15-LOX-1.[5] This indicates a more complex interaction with the enzyme, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. A key feature of ML351 is that it does not reduce the active-site ferric ion, which is a common mechanism for some other lipoxygenase inhibitors.[5]
Biological Activities: Anti-inflammatory and Neuroprotective Effects
Both this compound and ML351 have demonstrated significant anti-inflammatory and neuroprotective properties in various experimental models.
This compound has been shown to:
-
Inhibit the expression of pro-inflammatory genes, including IL-1β, IL-6, IL-8, IL-12b, TNFα, and iNOS, in precision-cut lung slices.[6][8]
-
Protect neuronal cells (HT-22) from glutamate-induced toxicity, a common model for studying neurodegeneration.[6][8]
-
Prevent lipid peroxidation and the formation of mitochondrial superoxide (B77818) in neuronal cells.[6][8]
ML351 has exhibited a broad range of biological activities, including:
-
Protecting against oxidative glutamate (B1630785) toxicity in mouse neuronal HT-22 cells.[7]
-
Significantly reducing infarct size in an in vivo mouse model of ischemic stroke.[5]
-
Suppressing neuroinflammation by inhibiting the NLRP3 inflammasome.[9]
-
Protecting pancreatic β-cells from oxidative stress and improving glycemic control in mouse models of type 1 diabetes.[10]
Visualizing the Science
To better understand the context of 15-LOX inhibition and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: 15-LOX-1 signaling pathway in inflammation and neurodegeneration.
Caption: Experimental workflow for comparing 15-LOX inhibitors.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound and ML351.
15-Lipoxygenase Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the inhibitory activity of compounds against 15-LOX-1, based on common spectrophotometric methods.
Materials:
-
Recombinant human 15-LOX-1 enzyme
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
Test inhibitors (this compound or ML351)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the 15-LOX-1 enzyme in cold borate buffer.
-
Dissolve the test inhibitors (this compound, ML351) in DMSO to create stock solutions. Further dilute in buffer to achieve a range of desired concentrations.
-
Prepare the substrate solution of linoleic acid in borate buffer. A slight pre-oxidation of linoleic acid may be necessary for enzyme activation.
-
In a quartz cuvette, combine the borate buffer, the enzyme solution, and the inhibitor solution (or DMSO for control). Incubate for a specified period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm for a set duration (e.g., 5 minutes). This wavelength corresponds to the formation of the conjugated diene product of the lipoxygenase reaction.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
To determine the mechanism of inhibition (competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or other kinetic plots.
Cellular Neuroprotection Assay (Glutamate-Induced Toxicity in HT-22 Cells)
This assay is commonly used to assess the neuroprotective effects of compounds against oxidative stress-induced cell death.
Materials:
-
HT-22 mouse hippocampal neuronal cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Glutamate
-
Test inhibitors (this compound or ML351)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed HT-22 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor (this compound or ML351) for a specified duration (e.g., 1-2 hours).
-
Induce oxidative stress by adding a toxic concentration of glutamate to the cell culture medium.
-
Incubate the cells for a further period (e.g., 12-24 hours).
-
Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.
-
Quantify the results by reading the absorbance or luminescence on a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated and glutamate-only treated controls.
-
A dose-dependent increase in cell viability in the presence of the inhibitor indicates a neuroprotective effect.
Conclusion
Both this compound and ML351 are valuable research tools for investigating the role of 15-LOX-1 in health and disease. ML351 exhibits significantly higher potency in vitro with an IC₅₀ in the nanomolar range, coupled with excellent selectivity.[4][5] Its mixed-inhibition kinetics and demonstrated in vivo efficacy in models of stroke and diabetes make it a robust probe for preclinical studies.[5][10]
This compound, with its competitive mechanism of action, provides an alternative approach to targeting the 15-LOX-1 active site.[6] While its potency is in the micromolar range, it has shown clear anti-inflammatory and neuroprotective effects in cellular and ex vivo models.[6][8]
The choice between this compound and ML351 will depend on the specific research question, the experimental model, and the desired inhibitor characteristics. For studies requiring high potency and selectivity, and for in vivo applications, ML351 appears to be the more potent option based on available data. This compound remains a useful tool for in vitro and ex vivo studies investigating the consequences of competitive 15-LOX-1 inhibition. Further head-to-head comparative studies under identical experimental conditions would be beneficial to provide a more definitive performance ranking.
References
- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils | PLOS One [journals.plos.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
- 10. diabetesjournals.org [diabetesjournals.org]
Evaluating the Specificity of ThioLox for 15-LOX-1 Over Other Lipoxygenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of ThioLox, a known inhibitor of 15-lipoxygenase-1 (15-LOX-1). The objective is to assess its specificity against other major lipoxygenase (LOX) isoforms, namely 5-LOX, 12-LOX, and 15-LOX-2. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid researchers in their investigations.
Executive Summary
This compound is a competitive inhibitor of human 15-LOX-1 with a reported half-maximal inhibitory concentration (IC50) of 12 µM and a Ki of 3.30 µM.[1][2][3][4] While its activity against 15-LOX-1 is established, a comprehensive, publicly available dataset quantifying its inhibitory potency against other LOX isoforms (5-LOX, 12-LOX, and 15-LOX-2) is currently lacking. Therefore, a definitive, direct comparison of its specificity profile cannot be compiled at this time. This guide presents the known inhibitory data for this compound against 15-LOX-1 and provides a standardized experimental protocol for researchers to determine its selectivity against a panel of lipoxygenases.
Data Presentation: this compound Inhibition Profile
The following table summarizes the currently available quantitative data for this compound's inhibitory activity.
| Lipoxygenase Isoform | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| 15-LOX-1 | This compound | 12 [1][2][4] | 3.30 [3] | Competitive [3] |
| 5-LOX | This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| 12-LOX | This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| 15-LOX-2 | This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Experimental Protocols
To determine the specificity of this compound, a standardized in vitro lipoxygenase inhibition assay should be performed. The following protocol outlines a common method used for such evaluations.
In Vitro Lipoxygenase Inhibition Assay
Objective: To determine the IC50 values of this compound against human 5-LOX, 12-LOX, 15-LOX-1, and 15-LOX-2.
Principle: Lipoxygenase enzymes catalyze the hydroperoxidation of polyunsaturated fatty acids like arachidonic acid or linoleic acid. This reaction leads to the formation of a conjugated diene system that can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm. The inhibitory effect of a compound is determined by measuring the reduction in the rate of this absorbance increase.
Materials:
-
Recombinant human 5-LOX, 12-LOX, 15-LOX-1, and 15-LOX-2 enzymes
-
This compound
-
Arachidonic acid (or linoleic acid) as substrate
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm in kinetic mode
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested.
-
Prepare a working solution of the substrate (e.g., arachidonic acid) in the assay buffer.
-
Dilute the recombinant lipoxygenase enzymes to their optimal working concentrations in the assay buffer. Keep enzymes on ice.
-
-
Assay Protocol:
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add the this compound dilution (or DMSO for the control).
-
Add the diluted enzyme solution and incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Immediately start monitoring the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound and the control.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizations
Signaling Pathways
Lipoxygenases are key enzymes in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation and other physiological processes.
Caption: Simplified overview of the major lipoxygenase signaling pathways originating from polyunsaturated fatty acids.
Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory specificity of a compound against different lipoxygenase isoforms.
Caption: A stepwise workflow for the in vitro determination of lipoxygenase inhibitor specificity.
References
A Comparative Analysis of the Neuroprotective Potential of ThioLox and Edaravone
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the neuroprotective effects of the novel 15-lipoxygenase-1 (15-LOX-1) inhibitor, ThioLox, and the established antioxidant drug, edaravone (B1671096). This document synthesizes available experimental data to objectively assess their mechanisms of action and therapeutic potential.
Introduction
Neurodegenerative diseases and acute neurological injuries represent a significant and growing unmet medical need. A key pathological feature in many of these conditions is oxidative stress and inflammation, leading to neuronal cell death. This guide focuses on two compounds with distinct mechanisms aimed at mitigating these neurotoxic processes: this compound, a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), and edaravone, a potent free radical scavenger. By presenting their known experimental data and signaling pathways, this document aims to provide a clear and concise comparison to inform future research and development efforts.
Comparative Data on Neuroprotective Effects
The following tables summarize the key characteristics and experimental findings for this compound and edaravone, facilitating a direct comparison of their neuroprotective profiles.
| Feature | This compound | Edaravone |
| Primary Mechanism of Action | Competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1)[1][2][3] | Free radical scavenger[4][5][6][7] |
| Key Neuroprotective Effects | Anti-inflammatory, prevents lipid peroxidation, reduces mitochondrial superoxide (B77818) formation, protects against glutamate (B1630785) toxicity[1][3] | Reduces oxidative stress, inhibits lipid peroxidation, anti-apoptotic, ameliorates neuronal damage in ischemia[2][4][6] |
| Molecular Targets | 15-lipoxygenase-1 (15-LOX-1)[1][2][3] | Reactive oxygen species (ROS), reactive nitrogen species (RNS)[6][7] |
| Reported Potency | Kᵢ for 15-LOX-1: 3.30 μM; IC₅₀: 12 µM[2][3] | Varies depending on the specific radical and experimental system |
Table 1: Overview of Neuroprotective Properties
| Experimental Model | This compound | Edaravone |
| In Vitro | Protects HT-22 neuronal cells against glutamate-induced toxicity.[1] Prevents lipid peroxidation and mitochondrial superoxide formation in neuronal cells.[1][3] | Protects mRNA-induced motor neurons from iPS cells.[1] Reduces neuronal damage in in vitro models of Alzheimer's disease. |
| Ex Vivo | Inhibits the expression of pro-inflammatory genes (IL-1β, IL-6, IL-8, IL-12b, TNFα, and iNOS) in precision-cut lung slices.[1][3] | Not extensively reported in the provided search results. |
| In Vivo (Animal Models) | Data not available in the provided search results. | Slows degeneration of motor neurons in mutant SOD1 G93A mice (an ALS model). Reduces neuronal damage in rat models of traumatic brain injury and cerebral infarction. |
| Clinical Trials (Human) | Data not available in the provided search results. | Approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries.[5][8] Clinical trials have shown a modest slowing of functional decline in certain ALS patient populations.[9] |
Table 2: Summary of Experimental Evidence
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and edaravone are mediated through distinct signaling pathways.
This compound: Inhibition of the 15-LOX-1 Pathway
This compound exerts its effects by directly inhibiting the 15-lipoxygenase-1 enzyme. 15-LOX-1 is involved in the metabolism of polyunsaturated fatty acids, leading to the production of lipid hydroperoxides that can contribute to oxidative stress and inflammation. By blocking this enzyme, this compound is thought to reduce the downstream production of pro-inflammatory and neurotoxic mediators.
Caption: this compound inhibits the 15-LOX-1 pathway, reducing oxidative stress.
Edaravone: Multifaceted Antioxidant and Signaling Modulator
Edaravone's primary mechanism is the direct scavenging of a wide range of free radicals. Beyond this, it has been shown to modulate several key signaling pathways involved in neuroprotection and cellular defense.
One of the well-documented pathways is the activation of the Nrf2/HO-1 signaling cascade . Under oxidative stress, edaravone promotes the translocation of the transcription factor Nrf2 to the nucleus, where it induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
Caption: Edaravone promotes Nrf2-mediated antioxidant gene expression.
Additionally, edaravone has been shown to activate the GDNF/RET neurotrophic signaling pathway . This pathway is crucial for the survival and maintenance of motor neurons.
Caption: Edaravone activates the GDNF/RET neurotrophic signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols relevant to the assessment of this compound and edaravone.
In Vitro Neuroprotection Assay (e.g., Glutamate-Induced Toxicity in HT-22 Cells)
This assay is used to assess the ability of a compound to protect neuronal cells from excitotoxicity.
Caption: Workflow for assessing neuroprotection against glutamate toxicity.
Protocol:
-
Cell Culture: HT-22 hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound or edaravone. The cells are incubated for a pre-determined time (e.g., 1-2 hours).
-
Toxicity Induction: Glutamate is added to the wells to a final concentration known to induce significant cell death (e.g., 5 mM). Control wells receive a vehicle.
-
Incubation: The plates are incubated for an additional 12-24 hours.
-
Viability Assessment: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader.
-
Data Analysis: The viability of treated cells is expressed as a percentage of the viability of control cells.
Measurement of Reactive Oxygen Species (ROS)
This protocol measures the intracellular accumulation of ROS, a key indicator of oxidative stress.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds and the pro-oxidant stimulus as described above.
-
Staining: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then incubated with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the dark.
-
Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: The ROS levels in the treated groups are compared to those in the untreated and vehicle control groups.
Conclusion
This compound and edaravone represent two distinct approaches to neuroprotection. Edaravone is a broad-spectrum antioxidant with proven clinical, albeit modest, efficacy in specific neurological disorders. Its mechanism of action involves direct free radical scavenging and modulation of key cellular defense pathways.
This compound, on the other hand, is a targeted inhibitor of 15-LOX-1, an enzyme implicated in inflammatory and oxidative pathways. The available preclinical data for this compound demonstrates its potential to mitigate inflammation and oxidative stress in neuronal cells.
For researchers and drug developers, the choice between a broad-spectrum antioxidant and a targeted enzyme inhibitor will depend on the specific pathophysiology of the neurological condition being addressed. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety profile with established neuroprotective agents like edaravone. The data and experimental frameworks provided in this guide offer a foundation for such future investigations.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Thiol Based Redox Signaling in Plant Nucleus [frontiersin.org]
- 5. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol-based redox homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vinmec.com [vinmec.com]
- 9. Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of ThioLox
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of ThioLox, a competitive 15-lipoxygenase-1 (15-LOX-1) inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) with official disposal guidelines for this compound was found in the public domain. The following procedures are based on general best practices for the disposal of hazardous chemical waste and the available chemical properties of this compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
Chemical and Physical Properties of this compound
For quick reference, the table below summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C15H18N2OS | [1][2][3] |
| Molecular Weight | 274.38 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, DMF, and Ethanol (B145695) | [1][2][3] |
| CAS Number | 1202193-89-2 | [2][3][4] |
| logP | 3 | [1][4] |
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are working in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles, must be worn at all times. Avoid creating dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, decontamination, and disposal of this compound and associated waste.
1. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, reaction mixtures) in a designated, compatible hazardous waste container. Glass containers are generally preferred for organic solvent waste.[5]
-
The container must have a secure screw-top cap to prevent leakage and the escape of vapors.
-
Do not mix this compound waste with incompatible chemicals. It is best practice to collect waste from specific experiments in separate, clearly labeled containers.
-
-
Solid Waste:
-
Dispose of contaminated solid waste, such as gloves, pipette tips, weighing papers, and other disposable labware, in a separate, clearly labeled hazardous waste container for solid chemical waste.[5]
-
To minimize exposure, these items should be placed in a sealed plastic bag before being put into the solid waste container.
-
-
Sharps Waste:
-
Any chemically contaminated sharps, such as needles or blades, must be collected in a designated, puncture-proof sharps container that is clearly labeled as containing chemically contaminated sharps.[5]
-
2. Decontamination of Glassware and Equipment:
Due to the presence of a thiophene (B33073) group, which contains sulfur, it is prudent to treat glassware and equipment that have come into contact with this compound as potentially odorous and hazardous.
-
Initial Rinse:
-
Rinse glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collect this rinsate as hazardous liquid waste.
-
-
Oxidative Decontamination (for persistent residues):
-
In a chemical fume hood, prepare a decontamination solution such as a fresh 10% aqueous bleach solution.
-
Submerge the rinsed glassware in the bleach solution and allow it to soak for at least 24 hours to oxidize the thiol-like components.[6]
-
After soaking, the bleach solution is now considered hazardous waste and must be collected in a separate, properly labeled container for disposal.[6]
-
After decontamination, the glassware can typically be washed with soap and water for reuse.
-
3. Final Disposal:
-
Labeling:
-
Storage:
-
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials while awaiting pickup.
-
-
Arranging for Pickup:
-
All collected hazardous waste, including liquid this compound waste, contaminated solid waste, and any decontamination solutions, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[5][6]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: this compound Waste Disposal Workflow.
References
- 1. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Pardon Our Interruption [rltinstitute.novartis.com]
Essential Safety and Handling Protocols for ThioLox
For researchers, scientists, and drug development professionals working with ThioLox, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, which is a solid, crystalline powder, adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be inspected prior to use and must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory Protection | Dust mask or respirator | A NIOSH-approved dust mask or respirator should be worn to prevent inhalation of the powder, especially when handling larger quantities or when there is a risk of dust generation. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
-
Ensure that eyewash stations and safety showers are readily accessible in the laboratory.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry place.
-
Keep the container upright to prevent leakage.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect all disposable materials, such as contaminated gloves, weighing papers, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Unused or unwanted this compound powder should also be disposed of in this container.
Container Management:
-
Ensure the hazardous waste container is kept closed when not in use.
-
Do not mix this compound waste with other incompatible waste streams.
Spill and Decontamination Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: If the spill occurs outside of a fume hood, ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.
-
Contain and Clean:
-
For small powder spills, gently cover the spill with a damp paper towel to avoid generating dust.
-
Carefully wipe up the material, working from the outside of the spill inwards.
-
Place all contaminated materials into the designated hazardous waste container.
-
-
Decontaminate:
-
Wipe the spill area with a suitable laboratory disinfectant or a 70% ethanol (B145695) solution.
-
Dispose of all cleaning materials in the hazardous waste container.
-
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Logical Relationship for this compound Handling
The following flowchart illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
